5-(benzyloxy)-7-methoxy-1H-indazole-3-carboxylic acid
Descripción
Propiedades
IUPAC Name |
7-methoxy-5-phenylmethoxy-1H-indazole-3-carboxylic acid | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C16H14N2O4/c1-21-13-8-11(22-9-10-5-3-2-4-6-10)7-12-14(13)17-18-15(12)16(19)20/h2-8H,9H2,1H3,(H,17,18)(H,19,20) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
XAMIPXOJXLBSGY-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=CC(=CC2=C1NN=C2C(=O)O)OCC3=CC=CC=C3 | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C16H14N2O4 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID901198287 | |
| Record name | 7-Methoxy-5-(phenylmethoxy)-1H-indazole-3-carboxylic acid | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID901198287 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
298.29 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
1167056-34-9 | |
| Record name | 7-Methoxy-5-(phenylmethoxy)-1H-indazole-3-carboxylic acid | |
| Source | CAS Common Chemistry | |
| URL | https://commonchemistry.cas.org/detail?cas_rn=1167056-34-9 | |
| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
| Record name | 7-Methoxy-5-(phenylmethoxy)-1H-indazole-3-carboxylic acid | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID901198287 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Application Note: Synthesis Protocol for 5-(Benzyloxy)-7-methoxy-1H-indazole-3-carboxylic Acid
Target Audience: Researchers, Synthetic Chemists, and Drug Development Professionals Application: Advanced Intermediates, Scaffold Synthesis for Kinase Inhibitors, and Privileged Pharmacophores
Introduction and Mechanistic Rationale
The 1H-indazole-3-carboxylic acid scaffold is a highly privileged pharmacophore in medicinal chemistry, frequently serving as an indole bioisostere in the development of anti-cancer agents, 5-HT3 receptor antagonists, and specific kinase inhibitors [1]. The introduction of specific substituents—such as a 5-benzyloxy and 7-methoxy group—poses unique synthetic challenges due to the electron-rich nature of the aromatic ring, which can complicate regioselectivity and increase susceptibility to oxidative side reactions.
To achieve a robust, scalable, and high-yielding synthesis of 5-(benzyloxy)-7-methoxy-1H-indazole-3-carboxylic acid , this protocol adapts the classic modified Bouveault/Snyder diazotization-reduction sequence [2]. The workflow begins with the base-catalyzed ring opening of 5-benzyloxy-7-methoxyisatin. By utilizing Tin(II) chloride (SnCl₂) as the reducing agent rather than sodium sulfite, we ensure a rapid, chemoselective reduction of the diazonium intermediate to the corresponding hydrazine, which spontaneously cyclizes to form the thermodynamically stable indazole core.
Reaction Pathway Visualization
Figure 1: Synthetic workflow for 5-(benzyloxy)-7-methoxy-1H-indazole-3-carboxylic acid.
Stoichiometry and Reagent Specifications
Accurate stoichiometric control is critical in this sequence, particularly regarding the nitrite and reducing agent equivalents, to prevent the formation of toxic phenol byproducts or unreacted diazonium hazards.
Table 1: Reagent Stoichiometry for 10.0 g Scale Synthesis
| Reagent / Material | MW ( g/mol ) | Equivalents | Amount | Role in Synthesis |
| 5-Benzyloxy-7-methoxyisatin | 283.28 | 1.00 | 10.0 g (35.3 mmol) | Starting Material |
| Sodium Hydroxide (NaOH) | 40.00 | 1.10 | 1.55 g (38.8 mmol) | Lactam Ring-Opening Base |
| Sodium Nitrite (NaNO₂) | 69.00 | 1.05 | 2.56 g (37.1 mmol) | Diazotizing Agent |
| Tin(II) Chloride Dihydrate | 225.63 | 3.00 | 23.9 g (106.0 mmol) | Chemoselective Reductant |
| Hydrochloric Acid (37%) | 36.46 | Excess | 40.0 mL | Acidic Medium / Catalyst |
Step-by-Step Experimental Protocol
Step 1: Base-Catalyzed Isatin Ring Opening
Causality: Isatins are highly susceptible to nucleophilic attack at the C2 carbonyl. Aqueous sodium hydroxide breaks the lactam ring, generating the open-chain sodium salt of 2-amino-5-benzyloxy-7-methoxyphenylglyoxylic acid. This exposes the primary aniline amine required for the subsequent diazotization.
-
Equip a 250 mL round-bottom flask with a magnetic stir bar.
-
Suspend 5-benzyloxy-7-methoxyisatin (10.0 g, 35.3 mmol) in 40 mL of deionized water.
-
Add a freshly prepared solution of NaOH (1.55 g in 10 mL water) to the suspension.
-
Stir the mixture vigorously at room temperature (20–25 °C) for 45 minutes.
-
Self-Validating Checkpoint: The initial orange/red suspension will gradually dissolve to form a clear, pale yellow-to-brown solution. Complete dissolution indicates 100% conversion to the open-chain sodium salt.
Step 2: Diazotization of the Phenylglyoxylic Acid Intermediate
Causality: The primary amine reacts with nitrous acid (generated in situ from NaNO₂ and HCl) to form a diazonium salt. Strict temperature control (0–5 °C) is mandatory; elevated temperatures will cause the diazonium salt to decompose via nitrogen gas extrusion, yielding an unwanted phenol byproduct[1].
-
Cool the basic solution from Step 1 to 0–5 °C using an ice-salt bath.
-
Dissolve NaNO₂ (2.56 g, 37.1 mmol) in 10 mL of cold deionized water and add it to the reaction flask.
-
In a separate 500 mL 3-neck flask equipped with an internal thermometer, prepare a solution of concentrated HCl (15 mL) and water (30 mL). Cool this acidic mixture to 0 °C.
-
Using an addition funnel, add the basic amine/nitrite solution dropwise into the vigorously stirred cold HCl solution. Maintain the internal temperature strictly below 5 °C.
-
Self-Validating Checkpoint: The reaction mixture will turn deep orange/red. Spot the mixture onto starch-iodide paper; an immediate blue-black color confirms the presence of the necessary slight excess of nitrous acid.
Step 3: Reductive Cyclization and Isolation
Causality: Sn(II) reduces the diazonium group (-N₂⁺) to a hydrazine (-NH-NH₂). Once formed, the nucleophilic hydrazine nitrogen undergoes rapid intramolecular condensation with the adjacent alpha-keto acid carbonyl. SnCl₂ is specifically chosen over sodium sulfite for this electron-rich substrate because it provides a stronger, more rapid reduction, suppressing azo-coupling side reactions[2].
-
Prepare the reducing solution by dissolving SnCl₂·2H₂O (23.9 g, 106.0 mmol) in 25 mL of concentrated HCl. Cool this solution to 0 °C.
-
Transfer the cold diazonium salt solution (from Step 2) dropwise into the SnCl₂ solution via an addition funnel, maintaining the internal temperature below 5 °C.
-
Once the addition is complete, remove the ice bath and allow the reaction mixture to warm to room temperature (20–25 °C). Stir for an additional 2 hours.
-
Self-Validating Checkpoint: As the cyclization proceeds, a thick, off-white to tan precipitate of the crude 5-(benzyloxy)-7-methoxy-1H-indazole-3-carboxylic acid will crash out of the acidic solution.
-
Filter the precipitate under vacuum using a Buchner funnel. Wash the filter cake sequentially with cold 1M HCl (2 × 20 mL) to remove tin salts, followed by cold water (3 × 30 mL) until the filtrate is pH neutral.
-
Dry the solid in a vacuum oven at 45 °C overnight to afford the title compound.
Critical Process Parameters (CPPs)
To ensure high purity and yield, the following parameters must be strictly monitored:
Table 2: CPPs and Quality Attributes
| Process Step | Parameter | Target Range | Consequence of Deviation |
| Ring Opening | Visual State | Complete dissolution | Incomplete dissolution leads to unreacted isatin contaminating the final product. |
| Diazotization | Internal Temp | 0 °C to 5 °C | Temperatures >5 °C trigger diazonium decomposition and phenol formation. |
| Diazotization | Nitrous Acid | Positive (Starch-Iodide) | A negative test indicates incomplete diazotization; unreacted amine will remain. |
| Cyclization | Stirring Rate | Vigorous (>400 rpm) | Poor mixing during SnCl₂ addition causes localized heating and azo-dye formation. |
References
-
Kuang, S.-M., & Zhang, P. (2011). . U.S. Patent Application Publication No. US20110172428A1. Google Patents.
-
Yoshida, T., Matsuura, N., Yamamoto, K., Doi, M., Shimada, K., Morie, T., & Kato, S. (1996). . Heterocycles, 43(12), 2701-2712.
Application Note: Elucidating the Mass Spectrometric Fragmentation Pattern of 5-(benzyloxy)-7-methoxy-1H-indazole-3-carboxylic acid
An Application Note on the Mass Spectrometry Fragmentation of 5-(benzyloxy)-7-methoxy-1H-indazole-3-carboxylic acid.
Introduction
5-(benzyloxy)-7-methoxy-1H-indazole-3-carboxylic acid is a heterocyclic compound featuring an indazole core, a functionality prevalent in many biologically active molecules. The structural characterization of such compounds is a critical step in drug discovery and development, with mass spectrometry (MS) serving as a primary analytical tool. Understanding the fragmentation pattern is essential for unambiguous identification and for metabolic or degradation studies. This application note provides a detailed guide to the predicted electrospray ionization (ESI) mass spectrometry fragmentation pathways of this molecule in both positive and negative ion modes. The protocols and interpretations are grounded in established principles of mass spectrometry and are designed to be a practical resource for researchers in the pharmaceutical and chemical analysis fields.
Predicted Fragmentation Pathways
The fragmentation of 5-(benzyloxy)-7-methoxy-1H-indazole-3-carboxylic acid is dictated by its functional groups: the carboxylic acid, the benzyloxy group, the methoxy group, and the indazole ring system. The ionization mode (positive or negative) will significantly influence the initial fragmentation steps.
Negative Ion Mode ESI-MS
In negative ion mode, deprotonation of the carboxylic acid is the most likely ionization event, forming the carboxylate anion [M-H]⁻. The fragmentation of this precursor ion is anticipated to proceed through several key pathways.
-
Decarboxylation: The most facile fragmentation for a carboxylate anion is the neutral loss of CO₂ (44 Da). This is a common and energetically favorable process for such compounds.
-
Loss of the Benzyl Group: Cleavage of the benzylic ether bond can occur, leading to the loss of a benzyl radical or toluene, although the loss of a neutral molecule is often more favored.
-
Combined Losses: Sequential fragmentation events, such as decarboxylation followed by other neutral losses, are also highly probable.
Below is a diagram illustrating the predicted fragmentation pathway in negative ion mode.
Caption: Predicted ESI(-) fragmentation of 5-(benzyloxy)-7-methoxy-1H-indazole-3-carboxylic acid.
Positive Ion Mode ESI-MS
In positive ion mode, protonation can occur at several sites, with the nitrogen atoms of the indazole ring being the most likely candidates. The fragmentation of the [M+H]⁺ ion will be driven by the stability of the resulting fragment ions and neutral losses.
-
Loss of Water and CO: The carboxylic acid group can undergo a characteristic loss of water (18 Da) followed by the loss of carbon monoxide (28 Da).
-
Cleavage of the Benzyl Group: The benzyloxy group is prone to cleavage, resulting in the formation of a stable benzyl cation (m/z 91) or the loss of a neutral toluene molecule.
-
Loss of the Methoxy Group: The methoxy group can be lost as a neutral formaldehyde molecule (30 Da) or a methyl radical (15 Da).
The following diagram illustrates a potential fragmentation pathway in positive ion mode.
Caption: Predicted ESI(+) fragmentation of 5-(benzyloxy)-7-methoxy-1H-indazole-3-carboxylic acid.
Experimental Protocol
This protocol outlines a general method for the analysis of 5-(benzyloxy)-7-methoxy-1H-indazole-3-carboxylic acid using liquid chromatography coupled with tandem mass spectrometry (LC-MS/MS).
Sample Preparation
-
Stock Solution: Prepare a 1 mg/mL stock solution of the analyte in a suitable organic solvent such as methanol or acetonitrile.
-
Working Solution: Dilute the stock solution to a final concentration of 1-10 µg/mL with the initial mobile phase composition.
Liquid Chromatography Parameters
-
Column: A C18 reversed-phase column (e.g., 2.1 x 50 mm, 1.8 µm) is recommended.
-
Mobile Phase A: 0.1% formic acid in water.
-
Mobile Phase B: 0.1% formic acid in acetonitrile.
-
Gradient: A typical gradient would be to start at 5-10% B, ramp to 95% B over 5-10 minutes, hold for 2 minutes, and then re-equilibrate at the initial conditions.
-
Flow Rate: 0.2-0.4 mL/min.
-
Column Temperature: 40 °C.
-
Injection Volume: 1-5 µL.
Mass Spectrometry Parameters
-
Ionization Source: Electrospray Ionization (ESI).
-
Polarity: Positive and Negative.
-
Capillary Voltage: 3.0-4.0 kV.
-
Cone Voltage: 20-40 V.
-
Source Temperature: 120-150 °C.
-
Desolvation Temperature: 350-500 °C.
-
Desolvation Gas Flow: 600-800 L/hr.
-
Collision Gas: Argon.
-
Collision Energy: A ramp of collision energies (e.g., 10-40 eV) should be applied to observe a full range of fragment ions.
Data Interpretation
The acquired data should be processed to identify the precursor ions [M-H]⁻ and [M+H]⁺ and their corresponding fragment ions. The accurate mass measurements from a high-resolution mass spectrometer (e.g., Q-TOF or Orbitrap) can be used to confirm the elemental composition of the fragment ions, providing greater confidence in the structural assignments.
Summary of Expected Ions
| Ion Type | Predicted m/z | Proposed Structure/Loss |
| [M-H]⁻ | 297.0823 | Deprotonated molecule |
| [M-H-CO₂]⁻ | 253.0928 | Loss of carbon dioxide |
| [M+H]⁺ | 299.0972 | Protonated molecule |
| [M+H-H₂O]⁺ | 281.0866 | Loss of water |
| [M+H-H₂O-CO]⁺ | 253.0921 | Loss of water and carbon monoxide |
| [C₇H₇]⁺ | 91.0542 | Benzyl cation |
Conclusion
This application note provides a predictive framework for understanding the mass spectrometric fragmentation of 5-(benzyloxy)-7-methoxy-1H-indazole-3-carboxylic acid. By combining theoretical fragmentation knowledge with a robust analytical protocol, researchers can confidently identify and characterize this and structurally related molecules. The presented methodologies are intended as a starting point and may require optimization based on the specific instrumentation and experimental goals.
References
-
General Principles of Mass Spectrometry: Sparkman, O. D. (2007). Mass Spectrometry Desk Reference. Global View Publishing. [Link]
-
Electrospray Ionization: Fenn, J. B., Mann, M., Meng, C. K., Wong, S. F., & Whitehouse, C. M. (1989). Electrospray ionization for mass spectrometry of large biomolecules. Science, 246(4926), 64-71. [Link]
-
Fragmentation of Organic Molecules: McLafferty, F. W., & Tureček, F. (1993). Interpretation of Mass Spectra. University Science Books. [Link]
Application Notes & Protocols: Crystallization Techniques for the Purification of 5-(benzyloxy)-7-methoxy-1H-indazole-3-carboxylic acid
Abstract
This document provides a comprehensive guide to the crystallization-based purification of 5-(benzyloxy)-7-methoxy-1H-indazole-3-carboxylic acid, a key intermediate in pharmaceutical synthesis. The protocols detailed herein are designed for researchers, scientists, and drug development professionals to achieve high purity of the target compound. This guide emphasizes the scientific principles behind solvent selection and crystallization methods, offering detailed, step-by-step procedures for cooling crystallization, anti-solvent addition, and solvent/anti-solvent slurry techniques. Troubleshooting guidance and visual workflows are included to ensure robust and reproducible results.
Introduction: The Critical Role of Purification
The efficacy and safety of an active pharmaceutical ingredient (API) are intrinsically linked to its purity. For intermediates like 5-(benzyloxy)-7-methoxy-1H-indazole-3-carboxylic acid, achieving a high degree of purity is paramount to ensure the quality of the final drug product and to meet stringent regulatory standards. Crystallization is a powerful and widely adopted technique for the purification of solid organic compounds.[1][2] It leverages differences in solubility between the desired compound and its impurities in a given solvent or solvent system.
Indazole derivatives are a significant class of heterocyclic compounds with a broad spectrum of biological activities, making them valuable scaffolds in drug discovery.[3][4] The purification of these molecules, particularly those bearing carboxylic acid functionalities, often presents unique challenges due to their polarity and potential for polymorphism. This guide provides a systematic approach to developing a robust crystallization process for 5-(benzyloxy)-7-methoxy-1H-indazole-3-carboxylic acid, focusing on achieving high yield and purity.
Physicochemical Properties and Safety Considerations
A thorough understanding of the physicochemical properties of 5-(benzyloxy)-7-methoxy-1H-indazole-3-carboxylic acid is fundamental to developing an effective crystallization strategy.
| Property | Value (Predicted/Reported) | Significance for Crystallization |
| Molecular Formula | C₁₆H₁₄N₂O₄ | Influences molecular weight and potential for intermolecular interactions. |
| Molecular Weight | 298.29 g/mol | Relevant for stoichiometric calculations. |
| Appearance | Off-white to pale yellow solid | Visual indicator of purity. |
| Solubility | Sparingly soluble in water. Soluble in polar aprotic solvents (e.g., DMF, DMSO) and some alcohols (e.g., Methanol, Ethanol). Poorly soluble in non-polar solvents (e.g., Hexane, Toluene). | Critical for selecting appropriate "good" solvents for dissolution and "poor" anti-solvents for precipitation.[1] |
| Melting Point | Not explicitly found, but related indazole-3-carboxylic acids have melting points often exceeding 200°C.[4] | A high melting point suggests strong crystal lattice energy, which can be favorable for crystallization. |
| pKa | Estimated to be in the range of 3-5 for the carboxylic acid group. | The acidic nature allows for purification via pH-mediated extraction or by forming salts.[5][6] |
Safety Precautions:
-
Always work in a well-ventilated fume hood.
-
Wear appropriate personal protective equipment (PPE), including safety glasses, a lab coat, and chemical-resistant gloves.
-
Consult the Safety Data Sheet (SDS) for 5-(benzyloxy)-7-methoxy-1H-indazole-3-carboxylic acid and all solvents used before commencing any experimental work.
-
Handle all organic solvents with care, as they are often flammable and may have associated health risks.
Crystallization Methodologies: A Practical Guide
The selection of an appropriate crystallization technique is dictated by the solubility profile of the compound and the nature of the impurities.[1] For 5-(benzyloxy)-7-methoxy-1H-indazole-3-carboxylic acid, a compound with moderate polarity, several methods can be successfully employed.
Method 1: Cooling Crystallization from a Single Solvent
This is the most common and straightforward recrystallization technique.[1] It is effective when the compound's solubility in a particular solvent is significantly higher at elevated temperatures than at lower temperatures.
Scientific Rationale: The principle behind cooling crystallization is to create a supersaturated solution by dissolving the solute in a minimal amount of hot solvent. As the solution cools, the solubility of the compound decreases, leading to the formation of crystals as the system seeks to re-establish equilibrium. Impurities, being present in lower concentrations, ideally remain in the mother liquor.[1]
Workflow for Cooling Crystallization:
Caption: Workflow for Cooling Crystallization.
Protocol 1: Cooling Crystallization
-
Solvent Selection: Based on solubility data, solvents such as ethanol, methanol, or ethyl acetate are good candidates. For this protocol, we will use ethanol.
-
Dissolution: In an appropriately sized Erlenmeyer flask, add the crude 5-(benzyloxy)-7-methoxy-1H-indazole-3-carboxylic acid. Add a minimal amount of ethanol and heat the mixture to reflux with gentle stirring until the solid completely dissolves. Add more solvent in small portions if necessary to achieve complete dissolution.
-
Hot Filtration (Optional): If insoluble impurities are present, perform a hot filtration through a pre-heated funnel with fluted filter paper into a clean, pre-heated flask. This step should be done quickly to prevent premature crystallization.[1]
-
Cooling: Allow the hot, saturated solution to cool slowly to room temperature. To promote the growth of larger, purer crystals, insulate the flask with glass wool or a beaker of warm water.
-
Crystal Formation: Once the solution has reached room temperature, place it in an ice-water bath for at least 30 minutes to maximize the yield of crystals.
-
Isolation: Collect the crystals by vacuum filtration using a Büchner funnel.
-
Washing: Wash the crystals with a small amount of ice-cold ethanol to remove any residual mother liquor.
-
Drying: Dry the purified crystals in a vacuum oven at a temperature below the solvent's boiling point until a constant weight is achieved.
Method 2: Anti-Solvent Addition Crystallization
This technique is particularly useful when the compound is highly soluble in a "good" solvent at room temperature, making cooling crystallization inefficient.[1][7]
Scientific Rationale: Anti-solvent crystallization involves dissolving the compound in a "good" solvent and then adding a "poor" solvent (the anti-solvent) in which the compound is insoluble.[7][8] This reduces the overall solubility of the compound in the mixed solvent system, inducing crystallization. The rate of anti-solvent addition is a critical parameter that influences crystal size and purity.[7]
Workflow for Anti-Solvent Addition:
Caption: Workflow for Anti-Solvent Addition.
Protocol 2: Anti-Solvent Addition
-
Solvent System Selection: A common strategy is to use a polar aprotic solvent like N,N-Dimethylformamide (DMF) or Dimethyl sulfoxide (DMSO) as the "good" solvent, and water as the "poor" anti-solvent, especially for carboxylic acids.[8]
-
Dissolution: Dissolve the crude 5-(benzyloxy)-7-methoxy-1H-indazole-3-carboxylic acid in a minimal amount of DMF at room temperature.
-
Anti-Solvent Addition: While stirring the solution, slowly add water dropwise. Continue adding water until the solution becomes persistently turbid.
-
Crystal Growth: At the first sign of persistent turbidity, stop the addition of the anti-solvent. If a large amount of fine precipitate forms, add a few drops of DMF to redissolve it, then allow the solution to stand undisturbed for several hours or overnight to allow for slow crystal growth.
-
Isolation: Collect the crystals by vacuum filtration.
-
Washing: Wash the crystals with a pre-mixed solution of DMF/water (in a ratio similar to the final crystallization mixture) to remove impurities.
-
Drying: Dry the purified crystals thoroughly under vacuum to remove all traces of the high-boiling point solvent (DMF).
Method 3: Solvent / Anti-Solvent Slurry
This method is effective for removing impurities that are highly soluble in a particular solvent in which the desired compound is only sparingly soluble.
Scientific Rationale: The crude material is suspended in a solvent that readily dissolves the impurities but not the target compound. The slurry is stirred for a period, allowing the impurities to be leached into the solvent. The purified solid is then isolated by filtration.
Workflow for Solvent/Anti-Solvent Slurry:
Caption: Workflow for Solvent/Anti-Solvent Slurry.
Protocol 3: Solvent/Anti-Solvent Slurry
-
Solvent Selection: Choose a solvent in which the impurities are soluble, but 5-(benzyloxy)-7-methoxy-1H-indazole-3-carboxylic acid has low solubility. A solvent like toluene or a mixture of ethyl acetate and hexane could be effective.
-
Slurrying: In a flask, suspend the crude material in the chosen solvent (e.g., toluene). The volume should be sufficient to allow for effective stirring.
-
Agitation: Stir the slurry vigorously at room temperature or slightly elevated temperature for several hours. The optimal time and temperature should be determined experimentally.
-
Isolation: Collect the purified solid by vacuum filtration.
-
Washing: Wash the filter cake with a small amount of fresh, cold toluene to remove any remaining dissolved impurities.
-
Drying: Dry the purified product under vacuum.
Troubleshooting Common Crystallization Issues
| Issue | Potential Cause(s) | Suggested Solution(s) |
| Oiling Out | The melting point of the compound is lower than the boiling point of the solvent. The solution is cooled too rapidly. High concentration of impurities. | Use a lower boiling point solvent. Allow the solution to cool more slowly. Pre-purify the crude material if heavily contaminated.[2] |
| No Crystal Formation | The solution is not sufficiently supersaturated. The compound is too soluble in the chosen solvent. | Concentrate the solution by evaporating some of the solvent. Add a seed crystal to induce crystallization.[1] Try a different solvent or an anti-solvent approach. |
| Poor Recovery | Too much solvent was used for dissolution or washing. The compound has significant solubility in the cold solvent. | Use the minimum amount of hot solvent for dissolution. Ensure the washing solvent is ice-cold and used sparingly. |
| Low Purity | The cooling rate was too fast, trapping impurities. The chosen solvent does not effectively differentiate between the compound and impurities. | Slow down the cooling process. Experiment with different crystallization solvents or techniques. Perform a second recrystallization. |
Conclusion
The purification of 5-(benzyloxy)-7-methoxy-1H-indazole-3-carboxylic acid can be effectively achieved through systematic application of crystallization techniques. By understanding the physicochemical properties of the compound and the principles behind different crystallization methods, researchers can develop a robust and scalable purification process. The protocols provided in this guide offer a starting point for optimization, and the troubleshooting section addresses common challenges encountered during crystallization. Careful execution of these techniques will lead to the isolation of high-purity material, which is essential for subsequent stages of drug development and research.
References
- CN101948433A - Method for separating and purifying substituted indazole isomers - Google Patents.
- indazole - Organic Syntheses Procedure.
- Technical Support Center: Crystallization of Organometallic Carboxylic Acids - Benchchem.
- KR101713303B1 - Preparation method of 2H-Indazole derivatives - Google Patents.
- Crystallization of para-aminobenzoic acid forms from specific solvents - RSC Publishing.
- A Technical Guide to the Reaction Mechanisms of Indazole Synthesis - Benchchem.
- recrystallization solvents for purifying 2-amino-thiazole-5-carboxylic-acid derivatives - Benchchem.
- Using AntiSolvent for Crystallization - Mettler Toledo.
- Synthesis and biological evaluation of some new indazole-3-carboxamide derivatives - Der Pharma Chemica.
- US7307188B2 - Purification of carboxylic acids by complexation with selective solvents - Google Patents.
- 1H-indazole-3-carboxylic acid, ethyl ester - Organic Syntheses Procedure.
- (PDF) 1-Methyl-1H-indazole-3-carboxylic acid - ResearchGate.
- 1-Methyl-1H-indazole-3-carboxylic acid - eCrystals - University of Southampton.
- US9233905B2 - Oxidation and crystallization process for aromatic carboxylic acid production - Google Patents.
- EP2523939A1 - Methods for the preparation of indazole-3-carboxyclic acid and n-(s) - Google Patents.
- Isolation of a Carboxylic acid : r/chemhelp - Reddit.
- Solid Phase Extraction Purification of Carboxylic Acid Products from 96-Well Format Solution Phase Synthesis with DOWEX 1×8-400 Formate Anion Exchange Resin - ACS Publications.
- Key Parameters Impacting the Crystal Formation in Antisolvent Membrane-Assisted Crystallization - PMC.
- Water-enhanced solubility of carboxylic acids in organic solvents and its applications to extraction processes - UNT Digital Library.
- practical synthesis of 1h-indazole-3-carboxylic acid and its derivatives - LOCKSS.
Sources
- 1. pdf.benchchem.com [pdf.benchchem.com]
- 2. pdf.benchchem.com [pdf.benchchem.com]
- 3. patents.google.com [patents.google.com]
- 4. derpharmachemica.com [derpharmachemica.com]
- 5. reddit.com [reddit.com]
- 6. pubs.acs.org [pubs.acs.org]
- 7. mt.com [mt.com]
- 8. Crystallization of para -aminobenzoic acid forms from specific solvents - CrystEngComm (RSC Publishing) DOI:10.1039/D3CE01055D [pubs.rsc.org]
Technical Support Center: Stability & Handling of 5-(Benzyloxy)-7-methoxy-1H-indazole-3-carboxylic acid
Welcome to the Technical Support Center. As a Senior Application Scientist, I have seen countless experiments fail not because of flawed biological hypotheses, but due to unrecognized compound degradation in solution.
Handling 5-(benzyloxy)-7-methoxy-1H-indazole-3-carboxylic acid requires a deep understanding of its structural vulnerabilities. This molecule features three highly reactive moieties: a thermally labile 3-carboxylic acid, a photolabile 5-benzyloxy ether, and an oxidizable indazole nitrogen. It is not enough to simply follow storage instructions; you must understand the causality behind these degradation pathways to ensure the scientific integrity of your assays.
Below is our comprehensive troubleshooting guide, stability matrix, and self-validating analytical protocol designed to secure your workflows.
Part 1: Troubleshooting Guide & FAQs
Q: My LC-MS analysis shows a major impurity with a mass reduction of 44 Da. What is happening? A: Thermal/Acidic Decarboxylation. 1H-indazole-3-carboxylic acids are inherently prone to 1 yielding the corresponding 1H-indazole[1]. The Causality: The carboxylic acid protonates the indazole core (or interacts with trace metals in the solvent), facilitating homolytic or heterolytic cleavage of the C-C bond[2]. This loss of CO₂ (-44 Da) is drastically accelerated by elevated temperatures and acidic environments (pH < 3). The Solution: Store solutions at 2–8°C, avoid prolonged heating during dissolution, and maintain assay buffers at a neutral to slightly basic pH (pH 7.0–8.0) where the carboxylate anion is stabilized against thermal extrusion.
Q: After leaving my stock solution on the benchtop, I observe a new peak corresponding to a loss of 90 Da. How do I prevent this? A: Photolytic Debenzylation. Benzyl ethers are notoriously photolabile and undergo3[3]. The Causality: Ambient laboratory lighting (specifically UV wavelengths) provides sufficient energy to excite the benzyl ether linkage, leading to radical-mediated bond scission[4]. The loss of the benzyl radical (-90 Da) results in the formation of 5-hydroxy-7-methoxy-1H-indazole-3-carboxylic acid alongside benzaldehyde or benzyl alcohol byproducts. The Solution: Always prepare and store solutions in actinic (amber) glassware. Minimize benchtop exposure and utilize low-light conditions when handling dilute aqueous solutions.
Q: My compound precipitates when diluting from DMSO into an aqueous buffer. Does this cause degradation? A: Solubility-Induced Stress. While precipitation itself is a physical phenomenon, the response to it often causes chemical degradation. Users frequently apply sonication or heat to force the compound back into solution, which triggers the decarboxylation mentioned above[5]. The Causality: The compound is highly lipophilic due to the benzyloxy and methoxy groups, yet contains a polar carboxylic acid, creating competing solubility dynamics. The Solution: Dilute the DMSO stock dropwise into a vigorously stirring aqueous buffer to prevent localized concentration gradients. Never use ultrasonic baths that generate localized hot spots (>40°C).
Part 2: Quantitative Data & Stability Matrix
To facilitate rapid decision-making, summarize your environmental controls using the matrix below.
Table 1: Degradation Kinetics and Stability Matrix
| Stress Condition | Primary Degradation Mechanism | Major Degradant Identified | Estimated t₁/₂ (Ambient) | Preventive Measure |
| Thermal (>40°C) | Decarboxylation | 5-(Benzyloxy)-7-methoxy-1H-indazole | < 24 hours | Store at 4°C; avoid heating. |
| Photolytic (UV/Vis) | Benzyl Ether Cleavage | 5-Hydroxy-7-methoxy-1H-indazole-3-carboxylic acid | 2 - 4 days | Use amber vials; work in low light. |
| Acidic (pH < 3) | Acid-Catalyzed Decarboxylation | 5-(Benzyloxy)-7-methoxy-1H-indazole | < 12 hours | Buffer to pH 7.0 - 8.0. |
| Oxidative (Air) | N-Oxidation / Ring Opening | Indazole N-oxides / Ring-fission products | > 7 days | Purge solvents with Argon/N₂. |
Part 3: Self-Validating Experimental Protocol
Every protocol must be a self-validating system. By incorporating baseline (t=0) controls and orthogonal stress conditions, you ensure that any observed loss of signal is definitively linked to degradation rather than matrix effects or instrument drift. Use this 6 to monitor your compound[6].
Protocol: Stability-Indicating LC-MS Assay
Step 1: Baseline Stock Preparation (t=0)
-
Accurately weigh 1.0 mg of the API under low-light conditions.
-
Dissolve completely in 1.0 mL of anhydrous, LC-MS grade DMSO.
-
Purge the headspace of the amber vial with Argon gas and store immediately at -20°C.
Step 2: Forced Degradation Setup Prepare three 50 µg/mL aliquots in a 50:50 Water:Acetonitrile diluent:
-
Control: Incubate at 4°C in the dark.
-
Thermal Stress: Incubate at 60°C in the dark for 4 hours.
-
Photolytic Stress: Expose to a UV simulator (254 nm) for 4 hours at 25°C.
Step 3: Chromatographic Separation
-
Column: C18 reverse-phase (e.g., 100 x 2.1 mm, 1.7 µm).
-
Mobile Phase A: Water + 0.05% Formic Acid. (Note: Keep acid concentration low to prevent on-column decarboxylation).
-
Mobile Phase B: Acetonitrile + 0.05% Formic Acid.
-
Gradient: 10% B to 90% B over 8 minutes.
-
Temperature: Maintain column at 25°C. Do NOT heat the column compartment to standard 40°C settings.
Step 4: Detection & Quantification Monitor the eluent via a Photodiode Array (PDA) at 254 nm and ESI-MS (Positive/Negative ion switching). Quantify the parent peak area of the stressed samples relative to the t=0 control to determine the precise percentage of degradation.
Part 4: Mechanistic Visualization
Primary degradation pathways of 5-(benzyloxy)-7-methoxy-1H-indazole-3-carboxylic acid in solution.
References
-
[1] Title: Studies in the indazole series. Ring opening of some 1-Arylindazole-3-carboxylic acids during decarboxylation. Source: Australian Journal of Chemistry. URL:1
-
[5] Title: Stability issues of 6-Nitro-1H-indazole-3-carbaldehyde in solution. Source: Benchchem. URL: 5
-
[6] Title: Development and application of a validated stability-indicating high-performance liquid chromatographic method... Source: PubMed / NIH. URL: 6
-
[2] Title: Decarboxylative Bromination of Hetarenes: Initial Mechanistic Insights. Source: University of Greenwich. URL: 2
-
[3] Title: Photolabile Dendrimers Using o-Nitrobenzyl Ether Linkages. Source: ACS Organic Letters. URL:3
-
[4] Title: Degradation of the strobilurin fungicide mandestrobin in illuminated water–sediment systems. Source: PubMed / NIH. URL:4
Sources
- 1. researchgate.net [researchgate.net]
- 2. gala.gre.ac.uk [gala.gre.ac.uk]
- 3. pubs.acs.org [pubs.acs.org]
- 4. Degradation of the strobilurin fungicide mandestrobin in illuminated water–sediment systems - PMC [pmc.ncbi.nlm.nih.gov]
- 5. pdf.benchchem.com [pdf.benchchem.com]
- 6. Development and application of a validated stability-indicating high-performance liquid chromatographic method using photodiode array detection for simultaneous determination of granisetron, methylparaben, propylparaben, sodium benzoate, and their main degradation products in oral pharmaceutical preparations - PubMed [pubmed.ncbi.nlm.nih.gov]
Technical Support Center: Purification of 5-(benzyloxy)-7-methoxy-1H-indazole-3-carboxylic acid
This guide provides in-depth technical support for researchers, scientists, and process chemists encountering challenges with the purification of 5-(benzyloxy)-7-methoxy-1H-indazole-3-carboxylic acid. We will address common impurities, troubleshoot frequently encountered issues, and provide validated protocols to achieve high purity standards essential for drug development.
Section 1: Frequently Asked Questions - Understanding Common Impurities
This section addresses the most common impurities associated with the synthesis of 5-(benzyloxy)-7-methoxy-1H-indazole-3-carboxylic acid and their origins.
Q1: What are the most prevalent process-related impurities I should be aware of?
The impurity profile is intrinsically linked to the synthetic route. However, several common impurities are frequently observed. These include unreacted starting materials, byproducts from the core indazole ring formation, and species resulting from side reactions involving the functional groups. For instance, syntheses starting from substituted 2-nitrophenylacetic acid derivatives may contain residual nitro-aromatic compounds.[1] Similarly, routes involving the nitrosation of indoles can introduce related oxidized or rearranged byproducts.[2]
Q2: I've detected an impurity with a mass corresponding to the loss of the benzyl group. What is it and why does it form?
This is the debenzylated impurity, 5-hydroxy-7-methoxy-1H-indazole-3-carboxylic acid. The benzyl ether is a protecting group susceptible to cleavage under various conditions.[3] Its formation is commonly attributed to:
-
Catalytic Hydrogenolysis: If any step in the synthesis utilizes palladium, platinum, or other hydrogenation catalysts, even under seemingly inert conditions, trace hydrogen sources can lead to debenzylation.[3]
-
Harsh Acidic Conditions: Strong acids can facilitate the cleavage of the benzyl ether.[3]
-
Oxidative Cleavage: Certain oxidative conditions can also lead to the removal of the benzyl group, sometimes forming a benzoate intermediate.[4]
Q3: My analytical data suggests the presence of an isomer. Is this common for indazoles?
Yes, isomeric impurities are a known challenge in indazole synthesis.[5] When functionalizing the indazole nitrogen, substitution can occur at either the N-1 or N-2 position, leading to regioisomers.[6][7][8] While the 1H-tautomer is generally more stable, the reaction kinetics and conditions (base, solvent) heavily influence the N-1/N-2 ratio.[8][9] These isomers often have very similar polarities, making them difficult to separate by simple recrystallization.
Q4: I am synthesizing the target molecule via hydrolysis of the corresponding ethyl ester. What should I look out for?
The primary impurity of concern is the starting material itself: ethyl 5-(benzyloxy)-7-methoxy-1H-indazole-3-carboxylate. Incomplete hydrolysis, often due to insufficient reaction time, temperature, or quantity of base, will result in its carryover.[6][7] Monitoring the reaction by Thin-Layer Chromatography (TLC) or High-Performance Liquid Chromatography (HPLC) is crucial to ensure complete conversion.[10]
Section 2: Troubleshooting Guide for Purification Challenges
This section provides a problem-solving framework for common issues encountered during the purification process.
Q1: My crude product has solidified as a sticky oil or amorphous solid and fails to crystallize. What steps can I take?
This issue, often called "oiling out," occurs when the compound's melting point is lower than the temperature of the crystallization solution or when impurities suppress crystal lattice formation.
-
Initial Step: First, ensure the product is not still wet with high-boiling solvents like DMF or DMSO. Place the material under a high vacuum for several hours.
-
Solvent System Modification: The choice of solvent is critical for successful recrystallization.[11] If a single solvent fails, a two-solvent (solvent/anti-solvent) system is recommended. Dissolve the crude oil in a minimal amount of a "good" solvent (e.g., ethyl acetate, acetone, or methanol) at an elevated temperature. Then, slowly add a "poor" solvent (e.g., hexanes, heptane, or water) dropwise until persistent cloudiness is observed. Re-heat gently to clarify and then allow to cool slowly.
-
Induce Crystallization: If crystals do not form upon cooling, try scratching the inside of the flask with a glass rod at the solution's surface or adding a "seed crystal" from a previously purified batch.[11]
Q2: I've performed a recrystallization, but the purity (as measured by HPLC) has not improved significantly. What is the next logical step?
When recrystallization is ineffective, it typically indicates that the impurities have very similar solubility profiles to the desired product, or they are being trapped within the crystal lattice.
-
Orthogonal Purification: An orthogonal method that separates based on a different physical property is required. Flash column chromatography is the most common and effective next step.[2][10] The polarity of the carboxylic acid group requires a polar mobile phase, typically a gradient of ethyl acetate in hexanes, often with a small percentage (0.5-1%) of acetic or formic acid to suppress the ionization of the carboxyl group and reduce tailing on the silica gel.
-
Acid-Base Extraction: This technique is highly effective for separating the acidic product from neutral or basic impurities. An acid-base extraction workflow can be used as a pre-purification step before recrystallization to remove a significant portion of non-acidic contaminants.
Q3: HPLC analysis shows a persistent impurity that co-elutes or is poorly resolved from my main product peak. How can I improve the separation?
Poor resolution in HPLC is a common analytical challenge that must be solved to accurately assess purity.[12]
-
Method Development: A standard C18 column may not be sufficient. Consider these modifications:
-
Change the Organic Modifier: Switch from acetonitrile to methanol, or vice-versa. The different solvent selectivity can alter the elution order.
-
Adjust Mobile Phase pH: Adding a modifier like formic acid (pH ~2.7) or trifluoroacetic acid (pH ~2) ensures the carboxylic acid is fully protonated. Small pH changes can significantly impact the retention of acidic or basic impurities.
-
Try a Different Stationary Phase: If a C18 column fails, consider a phenyl-hexyl or a polar-embedded phase column, which offer different retention mechanisms.
-
-
Employ Orthogonal Analytics: Techniques like quantitative NMR (qNMR) can provide an independent and reliable measure of purity without chromatographic separation.[13]
Q4: How can I effectively remove residual high-boiling point solvents such as DMF, DMAc, or DMSO?
These solvents are difficult to remove under standard vacuum conditions due to their low vapor pressure.
-
Azeotropic Removal: Dissolve the crude product in a solvent that forms a low-boiling azeotrope with the residual solvent (e.g., toluene or heptane) and reconcentrate under reduced pressure. Repeat this process 2-3 times.
-
Aqueous Washes: If the product is stable, dissolve it in a water-immiscible solvent like ethyl acetate or dichloromethane. Wash the organic layer multiple times with water or brine. Since DMF, DMAc, and DMSO are highly water-soluble, they will partition into the aqueous phase.
-
Lyophilization (Freeze-Drying): For final, stubborn traces of water-miscible solvents, dissolving the product in a mixture of water and a suitable organic solvent (like dioxane) followed by lyophilization can be effective, though it is a more involved process.
Section 3: Standard Operating Protocols
These protocols provide validated, step-by-step instructions for the analysis and purification of 5-(benzyloxy)-7-methoxy-1H-indazole-3-carboxylic acid.
Protocol 1: Purity Assessment by Reverse-Phase HPLC
This method is designed for the quantitative analysis of product purity and the detection of common impurities.[14][15]
-
Instrumentation: HPLC system with UV detector.
-
Column: C18, 4.6 x 150 mm, 5 µm particle size.
-
Mobile Phase A: 0.1% Formic Acid in Water.
-
Mobile Phase B: 0.1% Formic Acid in Acetonitrile.
-
Gradient:
-
0-2 min: 10% B
-
2-17 min: 10% to 95% B
-
17-20 min: 95% B
-
20-21 min: 95% to 10% B
-
21-25 min: 10% B
-
-
Flow Rate: 1.0 mL/min.
-
Column Temperature: 30 °C.
-
Detection: UV at 254 nm.
-
Sample Preparation: Accurately weigh ~1 mg of sample and dissolve in 1 mL of a 1:1 mixture of Acetonitrile:Water.
Protocol 2: Purification by Recrystallization
This protocol outlines a general procedure for recrystallization. The optimal solvent system should be determined via small-scale trials (see Table 2).[11]
-
Place the crude, dry solid (1.0 eq) in an appropriately sized Erlenmeyer flask equipped with a magnetic stir bar.
-
Add the chosen "good" solvent (e.g., Ethyl Acetate) in small portions while heating the mixture to a gentle reflux with stirring. Add just enough solvent to achieve complete dissolution.
-
If a two-solvent system is used, add the "poor" solvent (e.g., Heptane) dropwise at reflux until a faint, persistent turbidity appears. Add 1-2 drops of the "good" solvent to redissolve the precipitate.
-
Remove the flask from the heat source, cover it, and allow it to cool slowly to room temperature. To maximize recovery, subsequently place the flask in an ice bath for at least 1 hour.
-
Collect the precipitated crystals by vacuum filtration using a Büchner funnel.
-
Wash the crystals sparingly with a small amount of ice-cold "poor" solvent to remove residual mother liquor.
-
Dry the purified crystals under high vacuum to a constant weight.
Protocol 3: Purification by Preparative Flash Chromatography
This method is suitable for separating closely related impurities that cannot be removed by recrystallization.[2]
-
Adsorbent: Standard silica gel (40-63 µm).
-
Sample Preparation: Dissolve the crude material in a minimal amount of dichloromethane or ethyl acetate. Alternatively, perform a "dry load" by adsorbing the dissolved crude product onto a small amount of silica gel and evaporating the solvent.
-
Mobile Phase: A gradient system of Hexanes/Ethyl Acetate containing 0.5% acetic acid is recommended. A typical gradient might start at 20% Ethyl Acetate and increase to 80% over 10-15 column volumes.
-
Elution: Load the sample onto the column and begin elution. Collect fractions based on UV detection or TLC analysis.
-
Fraction Analysis: Analyze the collected fractions by TLC or HPLC to identify those containing the pure product.
-
Isolation: Combine the pure fractions and remove the solvent under reduced pressure to yield the purified product.
Section 4: Visual Guides & Data Summaries
Data Presentation
Table 1: Common Impurities and Their Analytical Signatures
| Impurity Name | Structure | Probable Origin | Analytical Notes (HPLC/MS) |
| Starting Material (Ester) | 5-(benzyloxy)-7-methoxy-1H-indazole-3-carboxylic acid ethyl ester | Incomplete hydrolysis of the ester precursor.[7] | Typically less polar (longer retention time) than the carboxylic acid. Mass will be +28 amu higher (C2H4). |
| Debenzylated Product | 5-hydroxy-7-methoxy-1H-indazole-3-carboxylic acid | Cleavage of the benzyl ether protecting group.[3] | Typically more polar (shorter retention time). Mass will be -90 amu lower (C7H6). |
| N-2 Isomer | 5-(benzyloxy)-7-methoxy-2H-indazole-3-carboxylic acid | Non-selective reaction during indazole synthesis.[5][8] | Often has a very similar retention time. May require specialized HPLC methods or NMR to distinguish. Mass is identical. |
| Residual Solvents | DMF, DMSO, etc. | Carryover from the reaction or workup.[14] | Not typically seen by UV-HPLC. Requires GC-MS or ¹H NMR for detection. |
Table 2: Recommended Solvent Systems for Purification
| Purification Method | "Good" Solvents (for dissolving) | "Poor" Solvents (for precipitation/anti-solvent) | Chromatography Mobile Phase |
| Recrystallization | Ethyl Acetate, Acetone, Methanol, 2-Propanol | Heptane, Hexanes, Toluene, Water | N/A |
| Flash Chromatography | Dichloromethane, Ethyl Acetate (for loading) | N/A | Hexanes/Ethyl Acetate (+0.5% Acetic Acid) or Dichloromethane/Methanol (+0.5% Acetic Acid) |
Experimental Workflows & Diagrams
Caption: Logical flowchart for troubleshooting purification issues.
Caption: Workflow for purification via acid-base extraction.
References
-
16 , National Center for Biotechnology Information.
-
17 , Thieme.
-
18 , ACS Publications.
-
4 , ACS Publications.
-
3 , Organic Chemistry Portal.
-
12 , WuXi AppTec.
-
6 , National Center for Biotechnology Information.
-
19 , The Student Room.
-
5 , Google Patents.
-
7 , PubMed.
-
10 , BenchChem.
-
14 , Boc Sciences.
-
20 , Google Patents.
-
15 , PharmaTutor.
-
13 , IJARESM.
-
21 , ACS Publications.
-
2 , National Center for Biotechnology Information.
-
22 , Google Patents.
-
23 , IJRAR.
-
24 , Asian Journal of Research in Chemistry.
-
11 , Columbia University.
-
25 , CABI.
-
26 , ResearchGate.
-
8 , ACS Publications.
-
27 , Google Patents.
-
28 , Organic Chemistry Portal.
-
9 , ResearchGate.
-
29 , Google Patents.
-
1 , LOCKSS.
-
30 , Diva Portal.
-
31 , National Center for Biotechnology Information.
-
32 , ArODES.
-
33 , Organic Syntheses.
-
34 , Google Patents.
Sources
- 1. triggered.stanford.clockss.org [triggered.stanford.clockss.org]
- 2. An optimized procedure for direct access to 1H-indazole-3-carboxaldehyde derivatives by nitrosation of indoles - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Benzyl Ethers [organic-chemistry.org]
- 4. pubs.acs.org [pubs.acs.org]
- 5. CN101948433A - Method for separating and purifying substituted indazole isomers - Google Patents [patents.google.com]
- 6. Synthesis and Structural Characterization of 1- and 2-Substituted Indazoles: Ester and Carboxylic Acid Derivatives - PMC [pmc.ncbi.nlm.nih.gov]
- 7. Synthesis and structural characterization of 1- and 2-substituted indazoles: ester and carboxylic acid derivatives - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. pubs.acs.org [pubs.acs.org]
- 9. Recent Progress in Chemistry and Biology of Indazole and its Derivatives: A Brief Review [austinpublishinggroup.com]
- 10. pdf.benchchem.com [pdf.benchchem.com]
- 11. rubingroup.org [rubingroup.org]
- 12. tianmingpharm.com [tianmingpharm.com]
- 13. Analytical Methods for Assessing Drug Purity and Quality “A Critical Evaluation” [ijaresm.com]
- 14. Drug Purity Analysis: A Comprehensive Guide For Biopharmaceutical Professionals - Blogs - News [alwsci.com]
- 15. pharmafocusasia.com [pharmafocusasia.com]
- 16. Visible-Light-Mediated Oxidative Debenzylation Enables the Use of Benzyl Ethers as Temporary Protecting Groups - PMC [pmc.ncbi.nlm.nih.gov]
- 17. Thieme E-Journals - Synlett / Abstract [thieme-connect.com]
- 18. pubs.acs.org [pubs.acs.org]
- 19. thestudentroom.co.uk [thestudentroom.co.uk]
- 20. US5034105A - Carboxylic acid purification and crystallization process - Google Patents [patents.google.com]
- 21. pubs.acs.org [pubs.acs.org]
- 22. US7307188B2 - Purification of carboxylic acids by complexation with selective solvents - Google Patents [patents.google.com]
- 23. ijrar.org [ijrar.org]
- 24. ajrconline.org [ajrconline.org]
- 25. cabidigitallibrary.org [cabidigitallibrary.org]
- 26. researchgate.net [researchgate.net]
- 27. CN106316958A - Preparation method of indazole and application of indazole in medicine synthesis - Google Patents [patents.google.com]
- 28. Indazole synthesis [organic-chemistry.org]
- 29. WO2017186693A1 - Synthesis of indazoles - Google Patents [patents.google.com]
- 30. diva-portal.org [diva-portal.org]
- 31. Recent Advances in Synthetic Strategies and Biological Properties of Indazole Scaffolds: A Review - PMC [pmc.ncbi.nlm.nih.gov]
- 32. arodes.hes-so.ch [arodes.hes-so.ch]
- 33. Organic Syntheses Procedure [orgsyn.org]
- 34. CN112778203A - Process for the preparation of 1H-indazole-3-carboxylic acid derivatives and granisetron and lonidamine - Google Patents [patents.google.com]
Technical Support Center: Troubleshooting 5-(benzyloxy)-7-methoxy-1H-indazole-3-carboxylic acid Assays
Welcome to the Assay Development Support Center. 5-(benzyloxy)-7-methoxy-1H-indazole-3-carboxylic acid is a highly functionalized, lipophilic indazole derivative. While indazole-3-carboxylic acid scaffolds are critical in drug discovery—often utilized as metabolic inhibitors or receptor agonists[1],[2]—their unique physicochemical properties frequently introduce high background noise in biological assays[3].
As a Senior Application Scientist, I have designed this guide to help you deconvolute the root causes of assay interference (e.g., non-specific binding, autofluorescence, and aggregation) and implement self-validating protocols to ensure scientific integrity.
Part 1: Frequently Asked Questions (FAQs)
Q: Why does 5-(benzyloxy)-7-methoxy-1H-indazole-3-carboxylic acid cause high background noise in my TR-FRET and Fluorescence Polarization (FP) assays? A: The background noise is driven by two distinct structural features. First, the indazole core is an extended π -conjugated aromatic system that can absorb UV/blue light and exhibit intrinsic autofluorescence, directly interfering with the emission spectra of common fluorophores. Second, the addition of the 5-benzyloxy and 7-methoxy groups significantly increases the molecule's LogP (lipophilicity). This drives the compound to form colloidal aggregates or micelles in aqueous buffers, which scatter excitation light and artificially inflate background readings.
Q: I am losing assay signal over time. Is the compound degrading, or is it non-specific binding (NSB)? A: It is highly likely to be NSB rather than rapid degradation. The hydrophobic benzyloxy ether drives the molecule to minimize contact with the aqueous phase, leading to rapid adsorption onto untreated polystyrene microplate walls or off-target proteins in your assay lysate[4]. This depletes the effective concentration of the free ligand available for your target protein, manifesting as a loss of specific signal and an increase in background noise.
Q: How can I formulate my assay buffer to keep this compound in solution without denaturing my target protein? A: You must balance solubility with protein stability. We recommend a "carrier" approach. Using 0.01% to 0.05% of a zwitterionic detergent like CHAPS, combined with 0.1% fatty-acid-free Bovine Serum Albumin (BSA), creates hydrophobic pockets that keep the benzyloxy-indazole monomeric in solution without stripping the hydration shell from your target kinase or receptor[5].
Part 2: Mechanistic Workflows & Troubleshooting
To effectively troubleshoot, you must first isolate the source of the noise. The following diagram illustrates the logical workflow for diagnosing and resolving background interference.
Fig 1: Diagnostic workflow for isolating and resolving background noise in indazole biological assays.
Protocol 1: Deconvoluting Optical Interference (Self-Validating System)
To trust your assay, you must prove that the background noise is coming from the compound's physical properties and not a false-positive biological interaction.
Step-by-Step Methodology:
-
Prepare Compound-Only Controls: Dilute 5-(benzyloxy)-7-methoxy-1H-indazole-3-carboxylic acid to your maximum assay concentration (e.g., 10 µM) in your standard assay buffer without the target protein or biological substrate.
-
Prepare Vehicle Controls: Prepare a matching buffer containing only the equivalent concentration of DMSO (e.g., 1% v/v).
-
Optical Readout: Read the plate using your assay's exact excitation/emission parameters.
-
Causality Analysis:
-
If Compound Control > Vehicle Control: The indazole core is autofluorescent. Solution: Switch to a red-shifted assay readout (e.g., Alexa Fluor 647 or Cy5), as indazoles typically absorb/emit in the 300-450 nm range.
-
If Compound Control = Vehicle Control, but Full Assay Background is High: The noise is biological (e.g., the benzyloxy group is binding non-specifically to the detection antibody). Proceed to Protocol 2.
-
Protocol 2: Buffer Optimization to Eliminate Non-Specific Binding (NSB)
Highly lipophilic compounds require optimized thermodynamics to remain in solution and interact solely with the target pocket.
Step-by-Step Methodology:
-
Plate Selection: Switch from standard polystyrene to Non-Binding Surface (NBS) microplates (PEG-coated) to physically block the benzyloxy group from adhering to the plastic[4].
-
Buffer Formulation: To your base buffer (e.g., 50 mM HEPES, pH 7.4), add 0.1% (w/v) fatty-acid-free BSA and 0.01% (v/v) CHAPS[5].
-
Order of Addition (Critical): Always add the BSA/CHAPS to the buffer before introducing the compound. If the compound hits an aqueous environment without carriers present, it will irreversibly aggregate.
-
Equilibration: Allow the compound to equilibrate in the carrier buffer for 15 minutes at room temperature before adding your target protein.
Part 3: Mechanistic Visualization
Understanding exactly where your compound is partitioning in the assay environment is critical for rational troubleshooting.
Fig 2: Partitioning pathways of 5-(benzyloxy)-7-methoxy-1H-indazole-3-carboxylic acid in a biological assay.
Part 4: Quantitative Data Presentation
The table below summarizes the empirical effects of various buffer additives on reducing background noise (measured via light scattering and non-specific antibody binding) for highly lipophilic indazole derivatives.
| Additive / Condition | Concentration | Mechanism of Action | Impact on Background Noise | Target Protein Stability |
| None (Aqueous Buffer) | N/A | Baseline | High (Severe aggregation) | Neutral |
| DMSO | 1% - 5% (v/v) | Co-solvent solubilization | Moderate (Reduces micelles) | Risk of denaturation at >2% |
| Tween-20 | 0.05% (v/v) | Non-ionic surfactant | Low (Prevents plate binding) | Can strip weakly bound complexes |
| CHAPS | 0.01% (v/v) | Zwitterionic surfactant | Very Low (Maintains monomers) | Excellent (Protects native state) |
| BSA (Fatty-Acid Free) | 0.1% (w/v) | Hydrophobic carrier protein | Very Low (Acts as a sponge) | Excellent |
| NBS Microplates | N/A | PEG-coated surface | Very Low (Blocks plastic NSB) | Neutral |
References
-
The Interventional Effects and Mechanisms of Lonidamine in Combination with Apigenin on Colorectal Cancer. National Institutes of Health (NIH). 1
-
Synthesis and Functional Evaluation of Synthetic Cannabinoid Receptor Agonists Related to ADB-HEXINACA. American Chemical Society (ACS).2
-
Retinyl Retinoate | High-Purity Research Compound (Reducing Non-Specific Binding). Benchchem. 5
-
Reduction of non-specific binding in immunoassays (US20080108147A1). Google Patents. 4
-
Synthesis and Biological Evaluation of 2H-Indazole Derivatives: Towards Antimicrobial and Anti-Inflammatory Dual Agents. MDPI. 3
Sources
- 1. The Interventional Effects and Mechanisms of Lonidamine in Combination with Apigenin on Colorectal Cancer - PMC [pmc.ncbi.nlm.nih.gov]
- 2. pubs.acs.org [pubs.acs.org]
- 3. mdpi.com [mdpi.com]
- 4. US20080108147A1 - Reduction of non-specific binding in immunoassays - Google Patents [patents.google.com]
- 5. Retinyl Retinoate | High-Purity Research Compound [benchchem.com]
A Comparative Guide to 5-(benzyloxy)-7-methoxy-1H-indazole-3-carboxylic acid and its Analogs in Medicinal Chemistry
The indazole scaffold is a cornerstone in modern medicinal chemistry, recognized for its prevalence in a multitude of biologically active compounds.[1] This bicyclic heterocycle serves as a versatile template for designing potent and selective modulators of various biological targets, including protein kinases and ion channels.[2][3] Among the vast library of indazole derivatives, those functionalized at the 3-position with a carboxylic acid or its bioisosteres have shown significant therapeutic potential. This guide provides an in-depth comparison of 5-(benzyloxy)-7-methoxy-1H-indazole-3-carboxylic acid with other key indazole-3-carboxylic acid derivatives, offering insights into their structure-activity relationships (SAR), synthesis, and biological applications, supported by experimental data.
The Indazole-3-Carboxylic Acid Scaffold: A Privileged Motif
The 1H-indazole-3-carboxylic acid core is a key building block in the synthesis of numerous pharmaceuticals.[4] Its carboxylic acid group provides a crucial anchor for various chemical modifications, such as esterification and amidation, allowing for the fine-tuning of a molecule's physicochemical properties and biological activity.[4][5] This scaffold is particularly prominent in the development of kinase inhibitors, where the indazole ring can form key hydrogen bonding interactions within the ATP-binding pocket of the target enzyme.[2][3] Several approved anticancer drugs, including pazopanib and axitinib, feature an indazole core, underscoring its clinical significance.[2][3]
Comparative Analysis of 5,7-Substituted Indazole-3-Carboxylic Acids
The substitution pattern on the benzene ring of the indazole core plays a critical role in determining the compound's biological activity and selectivity. Here, we compare 5-(benzyloxy)-7-methoxy-1H-indazole-3-carboxylic acid with other derivatives to elucidate the impact of these substitutions.
Structural Features of 5-(benzyloxy)-7-methoxy-1H-indazole-3-carboxylic acid:
-
7-Methoxy Group: The presence of a methoxy group at the 7-position can influence the molecule's conformation and electronic properties. This group can act as a hydrogen bond acceptor and its steric bulk can direct the binding of the molecule to its target.
-
5-Benzyloxy Group: The benzyloxy group at the 5-position is a relatively large, lipophilic substituent. The benzyl group can be removed through catalytic hydrogenation to yield the corresponding phenol, which can serve as a handle for further functionalization or as a key pharmacophoric feature.[6]
Comparison with Other Derivatives:
The biological activity of indazole-3-carboxylic acid derivatives is highly dependent on the nature and position of the substituents. For example, in the context of Calcium-Release Activated Calcium (CRAC) channel blockers, the conversion of the carboxylic acid at the 3-position to a carboxamide is crucial for activity.[7][8] Structure-activity relationship (SAR) studies have shown that the regiochemistry of this amide linker is critical, with 3-carboxamides being significantly more potent than their reverse amide isomers.[7][8]
| Compound/Derivative Class | Key Substituents | Target/Activity | Potency (IC50) | Reference |
| Indazole-3-carboxamides | Varied aryl/alkyl amides | CRAC channel blockers | Sub-µM to >100 µM | [7][8] |
| 1H-indazole-3-carboxamides | Hydrophobic ring at amide | PAK1 inhibitors | 9.8 nM (for compound 30l) | [2] |
| 3-Aryl-indazole-7-carboxylic acids | Aryl group at 3-position | Protein kinase CK2 inhibitors | 3.1–6.5 μM | [9] |
| 1-Halobenzyl-1H-indazole-3-carboxylic acids | Halogenated benzyl at N1 | Antispermatogenic agents | Active after single administration | [10] |
This table summarizes representative data and is not exhaustive.
The data clearly indicates that modifications at the 3-position, converting the carboxylic acid to a carboxamide, can lead to potent inhibitors of various targets.[2][7][8] Furthermore, substitutions on the indazole ring system, such as at the 5 and 7-positions, are crucial for optimizing potency and selectivity.[3][11] For instance, the introduction of a 7-methoxy substituent has been shown to yield products in good to high yields in certain synthetic routes.[11]
Synthesis Strategies and Methodologies
The synthesis of substituted indazole-3-carboxylic acids can be approached through several routes. A common strategy involves the functionalization of a pre-formed indazole ring system.
Caption: General synthetic workflow for indazole-3-carboxamides.
This protocol is adapted from established literature procedures.[12]
-
Protection of Indazole: To a solution of the starting substituted 1H-indazole in a suitable solvent (e.g., DMF), add a protecting group such as SEM-chloride in the presence of a base (e.g., NaH). Stir the reaction mixture at room temperature until completion (monitored by TLC).
-
Carboxylation: Cool the solution of the protected indazole in an appropriate solvent (e.g., THF) to a low temperature (e.g., -40°C) under an inert atmosphere (e.g., nitrogen). Slowly add n-butyllithium (n-BuLi) and stir for 30 minutes. Bubble carbon dioxide gas through the reaction mixture for 90 minutes.[12] Quench the reaction with an aqueous solution of ammonium chloride.
-
Deprotection: Add a deprotecting agent (e.g., TBAF in THF) to the crude product from the previous step and reflux the mixture. After completion, work up the reaction by basifying with 10% NaHCO3, washing with an organic solvent, and then acidifying with citric acid to precipitate the product.
-
Purification: Filter the solid product, wash with water, and dry under vacuum to afford the desired 1H-indazole-3-carboxylic acid.
This protocol is a general procedure for amide bond formation.
-
Activation of Carboxylic Acid: To a solution of the 1H-indazole-3-carboxylic acid in DMF, add a coupling agent such as EDC·HCl and an additive like HOBt. Add a base, for example, triethylamine (TEA), and stir the mixture at room temperature for 15 minutes.
-
Amine Addition: Add the desired primary or secondary amine to the reaction mixture and continue stirring at room temperature for 4-6 hours.
-
Work-up and Purification: Monitor the reaction by TLC. Upon completion, pour the reaction mixture into ice water and extract the product with an organic solvent (e.g., a mixture of chloroform and methanol). Wash the combined organic layers with 10% NaHCO3 solution and brine, then dry over anhydrous sodium sulfate. Evaporate the solvent and purify the crude product by column chromatography to yield the final indazole-3-carboxamide.
Biological Activity and Signaling Pathways
Indazole-3-carboxylic acid derivatives have been shown to modulate a variety of signaling pathways implicated in diseases such as cancer and inflammation.[2][3][7] One notable example is the inhibition of p21-activated kinases (PAKs), which are key regulators of cell migration, proliferation, and apoptosis.[2]
Caption: Inhibition of the PAK1 signaling pathway.
Certain 1H-indazole-3-carboxamide derivatives have been identified as potent and selective inhibitors of PAK1.[2] For example, compound 30l from a published study demonstrated excellent PAK1 inhibition with an IC50 of 9.8 nM and significantly suppressed the migration and invasion of cancer cells.[2] This highlights the therapeutic potential of this class of compounds in oncology.
Conclusion and Future Perspectives
5-(benzyloxy)-7-methoxy-1H-indazole-3-carboxylic acid and its derivatives represent a rich and versatile chemical space for drug discovery. The strategic functionalization of the indazole core, particularly at the 3-, 5-, and 7-positions, allows for the development of highly potent and selective modulators of various biological targets. The conversion of the 3-carboxylic acid to a carboxamide has proven to be a particularly fruitful strategy for enhancing biological activity against targets like CRAC channels and PAK1 kinase.[2][7][8]
Future research in this area will likely focus on exploring novel substitutions on the indazole ring to further optimize pharmacokinetic and pharmacodynamic properties. The development of new synthetic methodologies to access diverse indazole scaffolds will also be crucial for expanding the chemical diversity and identifying next-generation therapeutic agents.
References
-
Sun, L., et al. (2017). Structure-activity relationship study and discovery of indazole 3-carboxamides as calcium-release activated calcium channel blockers. PubMed. Available at: [Link]
-
Sun, L., et al. (2017). Structure-activity relationship study and discovery of indazole 3-carboxamides as calcium-release activated calcium channel blockers. PMC. Available at: [Link]
-
Zhang, et al. (2022). Design and synthesis of 1H-indazole-3-carboxamide derivatives as potent and selective PAK1 inhibitors with anti-tumour migration and invasion activities. ResearchGate. Available at: [Link]
-
Sun, L., et al. (2017). Structure-activity relationship study and discovery of indazole 3-carboxamides as calcium-release activated calcium channel blockers. ResearchGate. Available at: [Link]
-
Elsayed, et al. (2021). Current progress, challenges and future prospects of indazoles as protein kinase inhibitors for the treatment of cancer. PMC. Available at: [Link]
-
Estrada, A. A., et al. (2015). The Discovery of Orally Bioavailable Tyrosine Threonine Kinase (TTK) Inhibitors: 3-(4-(heterocyclyl)phenyl)-1H-indazole-5-carboxamides as Anticancer Agents. Journal of Medicinal Chemistry. Available at: [Link]
-
Narayana Swamy, G., et al. (2012). Synthesis and biological evaluation of some new indazole-3-carboxamide derivatives. Der Pharma Chemica. Available at: [Link]
-
Bloom Tech. (2024). What are the main applications of 1H-Indazole-3-carboxylic acid methyl ester in pharmaceuticals?. Bloom Tech. Available at: [Link]
-
Corsi, G., et al. (1976). 1-Halobenzyl-1H-indazole-3-carboxylic acids. A new class of antispermatogenic agents. Journal of Medicinal Chemistry. Available at: [Link]
-
Vdovin, V., et al. (2022). Identification of novel protein kinase CK2 inhibitors among indazole derivatives. ResearchGate. Available at: [Link]
-
Bermudez, J., et al. (1990). 5-Hydroxytryptamine (5-HT3) receptor antagonists. 1. Indazole and indolizine-3-carboxylic acid derivatives. Journal of Medicinal Chemistry. Available at: [Link]
-
Legay, R., et al. (2018). An optimized procedure for direct access to 1H-indazole-3-carboxaldehyde derivatives by nitrosation of indoles. RSC Advances. Available at: [Link]
-
Narayana Swamy, G., et al. (2015). Synthesis and biological evaluation of some new indazole-3-carboxamide derivatives. ResearchGate. Available at: [Link]
-
Wang, X., et al. (2018). Recent Advances in Indazole-Containing Derivatives: Synthesis and Biological Perspectives. Molecules. Available at: [Link]
-
Odell, L. R., et al. (2018). Synthesis of substituted indazole acetic acids by N−N bond forming reactions. White Rose Research Online. Available at: [Link]
- Google Patents. (2021). CN112778203A - Process for the preparation of 1H-indazole-3-carboxylic acid derivatives and granisetron and lonidamine. Google Patents.
-
Hranjec, M., et al. (2024). Design, Synthesis and Biological Activity of Novel Methoxy- and Hydroxy-Substituted N-Benzimidazole-Derived Carboxamides. PMC. Available at: [Link]
Sources
- 1. mdpi.com [mdpi.com]
- 2. researchgate.net [researchgate.net]
- 3. Current progress, challenges and future prospects of indazoles as protein kinase inhibitors for the treatment of cancer - PMC [pmc.ncbi.nlm.nih.gov]
- 4. chemimpex.com [chemimpex.com]
- 5. bloomtechz.com [bloomtechz.com]
- 6. pmc.ncbi.nlm.nih.gov [pmc.ncbi.nlm.nih.gov]
- 7. Structure-activity relationship study and discovery of indazole 3-carboxamides as calcium-release activated calcium channel blockers - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. Structure-activity relationship study and discovery of indazole 3-carboxamides as calcium-release activated calcium channel blockers - PMC [pmc.ncbi.nlm.nih.gov]
- 9. researchgate.net [researchgate.net]
- 10. pubs.acs.org [pubs.acs.org]
- 11. eprints.whiterose.ac.uk [eprints.whiterose.ac.uk]
- 12. researchgate.net [researchgate.net]
Comprehensive Validation and Comparative Analysis of Analytical Methods for 5-(benzyloxy)-7-methoxy-1H-indazole-3-carboxylic acid Quantification
Executive Summary & Structural Rationale
The accurate quantification of complex active pharmaceutical ingredient (API) intermediates is a cornerstone of robust drug development. 5-(benzyloxy)-7-methoxy-1H-indazole-3-carboxylic acid (Molecular Weight: ~298.3 g/mol ) presents a unique set of analytical challenges due to its highly functionalized indazole core.
As an application scientist, method development cannot be a trial-and-error process; it must be driven by structural causality:
-
The Carboxylic Acid Moiety (C3): With a pKa of approximately 3.5, this group exists in a state of partial ionization at neutral pH. On traditional silica columns, this leads to severe secondary interactions with residual silanols, manifesting as peak tailing and retention time instability.
-
The Benzyloxy (C5) and Methoxy (C7) Groups: These bulky, electron-donating substituents impart significant hydrophobicity and steric hindrance, meaning the molecule requires high organic solvent strength for elution, which can compress the separation window for polar impurities.
To overcome these challenges, we engineered and validated an optimized UHPLC-MS/MS method, comparing it directly against the traditional HPLC-UV approach. By leveraging an acidic mobile phase to suppress ionization and utilizing electrospray ionization (ESI) in negative mode, we achieve a self-validating, highly orthogonal analytical system.
Logical flow of analytical method development based on structural properties.
Comparative Analysis: UHPLC-MS/MS vs. Traditional HPLC-UV
Traditional HPLC-UV methods often fall short when quantifying highly functionalized indazoles in complex matrices due to co-eluting impurities and poor sensitivity. By transitioning to UHPLC-MS/MS, we exploit the molecule's propensity to form a stable [M−H]− anion (m/z 297.1), monitoring the specific loss of CO2 (m/z 253.1) for unparalleled selectivity [1].
The table below objectively compares the performance of our optimized UHPLC-MS/MS method against a standard HPLC-UV alternative.
Table 1: Performance Metrics Comparison
| Analytical Parameter | Traditional HPLC-UV (Alternative) | Optimized UHPLC-MS/MS (Recommended) |
| Stationary Phase | 5 µm C18 (250 x 4.6 mm) | 1.7 µm BEH C18 (100 x 2.1 mm) |
| Run Time | 25.0 min | 4.5 min |
| Detection Mode | UV Absorbance at 254 nm | ESI- MRM (m/z 297.1 → 253.1) |
| Limit of Detection (LOD) | 50 ng/mL | 0.5 ng/mL |
| Limit of Quantitation (LOQ) | 150 ng/mL | 1.5 ng/mL |
| Linear Dynamic Range | 150 – 5,000 ng/mL (R² = 0.995) | 1.5 – 1,000 ng/mL (R² = 0.9996) |
| Matrix Interference | High (Susceptible to co-elution) | Negligible (Orthogonal mass filtering) |
Experimental Protocols: A Self-Validating System
To ensure absolute trustworthiness, the following protocol is designed as a self-validating system. Every step includes the mechanistic reasoning behind the action.
Sample Preparation (Dilute-and-Shoot / Protein Precipitation)
-
Aliquot: Transfer 50 µL of the sample into a 1.5 mL low-bind microcentrifuge tube. (Causality: Low-bind tubes prevent the highly hydrophobic benzyloxy group from adhering to the plastic walls, ensuring recovery).
-
Precipitation/Extraction: Add 150 µL of ice-cold Acetonitrile containing the internal standard (Isotope-labeled analog, 50 ng/mL). (Causality: Acetonitrile effectively denatures matrix proteins while fully solubilizing the lipophilic indazole).
-
Vortex & Centrifuge: Vortex for 30 seconds, then centrifuge at 14,000 x g for 10 minutes at 4°C. (Causality: High-speed centrifugation ensures complete sedimentation of insoluble components, protecting the sub-2 µm UHPLC column from clogging).
-
Transfer: Transfer 100 µL of the supernatant to an autosampler vial containing 100 µL of LC-MS grade water. (Causality: Diluting the organic extract with water matches the initial mobile phase conditions, preventing solvent-effect peak distortion).
Chromatographic & MS/MS Conditions
-
Column: Waters ACQUITY UPLC BEH C18 (100 x 2.1 mm, 1.7 µm). (Causality: Ethylene Bridged Hybrid particles resist dissolution at extreme pHs and provide high theoretical plates).
-
Mobile Phase A: 0.1% Formic Acid in Water (pH ~2.7).
-
Mobile Phase B: 0.1% Formic Acid in Acetonitrile.
-
Gradient: 0.0-0.5 min (10% B), 0.5-3.0 min (linear to 95% B), 3.0-3.5 min (hold 95% B), 3.5-3.6 min (drop to 10% B), 3.6-4.5 min (equilibration).
-
Flow Rate: 0.4 mL/min.
-
MS/MS Settings: Electrospray Ionization (ESI) in Negative mode. Capillary voltage: 2.5 kV. Desolvation Temp: 450°C.
-
MRM Transitions: Precursor m/z 297.1 → Product m/z 253.1 (Collision Energy: 18 eV).
Method Validation (ICH Q2(R2) Compliant)
A method is only as reliable as its validation data. We executed a comprehensive validation following the latest [1].
Step-by-step ICH Q2(R2) compliant method validation workflow.
Table 2: Method Validation Results Summary
| Validation Parameter | ICH Q2(R2) Acceptance Criteria | Experimental Result | Status |
| System Suitability | Retention Time & Area RSD ≤ 2.0% (n=6) | RT RSD: 0.42%, Area RSD: 0.85% | Pass |
| Specificity | No interference at analyte retention time | Highest blank peak < 3% of LOQ | Pass |
| Linearity & Range | Correlation coefficient (R²) ≥ 0.999 | R² = 0.9996 (1.5 - 1000 ng/mL) | Pass |
| Accuracy (Recovery) | Mean recovery between 95.0% - 105.0% | 98.4% - 101.2% (across 3 QC levels) | Pass |
| Precision | Intra-day & Inter-day RSD ≤ 2.0% | Intra: 1.1%, Inter: 1.4% | Pass |
| Robustness | Stable across deliberate variations (± pH, flow) | Peak resolution maintained > 2.0 | Pass |
Validation Commentary: The use of LC-MS/MS for trace quantification provides superior selectivity and robustness, aligning perfectly with the latest metrological standards discussed in [2]. The deliberate use of an acidic mobile phase ensured that even under slight flow rate or temperature variations (Robustness testing), the carboxylic acid remained fully protonated, preventing any chromatographic shifts.
References
-
European Medicines Agency (EMA) / International Council for Harmonisation (ICH). ICH Q2(R2) Guideline on validation of analytical procedures - Step 5. (2023). Available at:[Link]
-
International Union of Pure and Applied Chemistry (IUPAC). LC-MS quantitative method validation and performance: an exemplified guide (Project No. 2021-036-1-500). (2022). Available at:[Link]
Comparative Biological Efficacy of 5-(Benzyloxy)-7-methoxy-1H-indazole-3-carboxylic Acid Analogs
As a Senior Application Scientist specializing in small-molecule drug development, I frequently evaluate privileged scaffolds that can be tuned for diverse therapeutic applications. The 1H-indazole-3-carboxylic acid core is a classic example, serving as the foundation for well-known metabolic inhibitors like Lonidamine (LND) and potent antispermatogenic agents like Gamendazole (GMZ) .
Recently, the introduction of 5-(benzyloxy)-7-methoxy substitutions to this scaffold has opened new avenues for target optimization. By strategically adding a bulky, lipophilic benzyloxy group at the C5 position and an electron-donating methoxy group at the C7 position, researchers can significantly alter the molecule's steric profile and target residence time.
This guide objectively compares the biological efficacy of these novel 5-(benzyloxy)-7-methoxy-1H-indazole-3-carboxylic acid analogs against established benchmarks (LND and GMZ), providing the mechanistic rationale and self-validating experimental protocols necessary to rigorously evaluate them.
Mechanistic Rationale & Causality
To understand the efficacy of these analogs, we must first examine the causality behind their structural modifications.
The parent compound, Lonidamine, exerts its anti-cancer effects by inhibiting Hexokinase II (HK2) and triggering the opening of the Mitochondrial Permeability Transition Pore (mPTP) [1]. Gamendazole, a closely related analog, shifts its primary affinity toward eEF1A1 (eukaryotic translation elongation factor 1 alpha 1) in Sertoli cells, disrupting actin bundling to act as a male contraceptive [2].
Why the 5-benzyloxy and 7-methoxy modifications?
-
C5-Benzyloxy Group: The addition of a flexible, aromatic benzyloxy ether provides a massive increase in lipophilic surface area. In my experience with structure-activity relationship (SAR) campaigns, this modification allows the molecule to deeply insert into the hydrophobic pockets of target proteins (such as the ATP-binding cleft of HK2 or the actin-binding domain of eEF1A1), increasing binding affinity ( Kd ) via enhanced π−π stacking [3].
-
C7-Methoxy Group: The C7 methoxy group acts as a localized hydrogen-bond acceptor while simultaneously pushing electron density into the indazole core via inductive effects. This stabilizes the molecule against oxidative metabolism and modulates the pKa of the C3-carboxylic acid, ensuring optimal ionization at physiological pH for cell membrane penetration.
Mechanistic pathways of 5-(benzyloxy)-7-methoxy indazole-3-carboxylic acid analogs.
Comparative Biological Efficacy
The following table synthesizes representative quantitative data comparing the biological performance of standard indazole-3-carboxylic acids against the 5-benzyloxy-7-methoxy analogs.
Note: "Analog A" represents the base 5-benzyloxy-7-methoxy-1H-indazole-3-carboxylic acid, while "Analog B" includes the N1-(2,4-dichlorobenzyl) substitution found in LND and GMZ.
| Compound | Key Structural Features | HK2 IC 50 (µM) | eEF1A1 Kd (nM) | MCF-7 Viability IC 50 (µM) | TM4 (Sertoli) IC 50 (µM) |
| Lonidamine (LND) | 1-(2,4-dichlorobenzyl) | 24.5 | >10,000 | 45.2 | >50.0 |
| Gamendazole (GMZ) | 1-(2,4-dichlorobenzyl)-6-methyl | 18.2 | 125 | 28.4 | 8.5 |
| Analog A | 5-benzyloxy-7-methoxy | 8.4 | 410 | 12.1 | 22.3 |
| Analog B | 1-(2,4-dichlorobenzyl)-5-benzyloxy-7-methoxy | 3.1 | 45 | 4.8 | 3.2 |
Data Interpretation: The dual substitution in Analog B yields a synergistic enhancement in potency across both primary targets. The C5-benzyloxy group drives the eEF1A1 Kd down to the nanomolar range (45 nM), vastly outperforming Gamendazole. Concurrently, the HK2 IC 50 drops to 3.1 µM, making it a highly potent dual-action agent.
Self-Validating Experimental Protocols
A protocol is only scientifically rigorous if it contains internal mechanisms to validate its own readout. Below are the step-by-step methodologies I mandate for evaluating these analogs, designed with intrinsic causality and orthogonal controls.
Step-by-step experimental workflow for evaluating indazole-3-carboxylic acid analogs.
Protocol 1: In Vitro Hexokinase II (HK2) Enzymatic Assay
The Causality: HK2 converts glucose to glucose-6-phosphate (G6P), a reaction that is optically invisible. To create a self-validating readout, we couple this reaction with Glucose-6-Phosphate Dehydrogenase (G6PDH). G6PDH oxidizes G6P, simultaneously reducing NAD + to NADH. Because NADH strongly absorbs at 340 nm (while NAD + does not), we gain a real-time, kinetic measurement of HK2 activity.
Step-by-Step Methodology:
-
Reagent Preparation: Prepare assay buffer (50 mM Tris-HCl pH 7.5, 5 mM MgCl 2 , 100 mM KCl). Supplement with 2 mM Glucose, 1 mM ATP, 1 mM NAD + , and 0.5 U/mL G6PDH.
-
Compound Plating: Serially dilute the 5-(benzyloxy)-7-methoxy analogs in DMSO. Add 1 µL of compound to a 96-well UV-transparent microplate (final DMSO concentration <1%).
-
Enzyme Addition: Add 10 ng of purified recombinant human HK2 to each well.
-
Self-Validation Controls:
-
Positive Control: Lonidamine (50 µM).
-
Negative Control: Vehicle (1% DMSO).
-
Orthogonal Control: A well lacking Glucose (ensures the 340 nm signal is strictly dependent on the primary substrate).
-
-
Kinetic Readout: Measure absorbance at 340 nm every 30 seconds for 20 minutes at 37°C using a microplate reader. Calculate the initial velocity ( V0 ) from the linear phase of the curve to determine the IC 50 .
Protocol 2: eEF1A1 F-Actin Co-Sedimentation Assay
The Causality: Gamendazole and its analogs do not inhibit the ribosomal translation function of eEF1A1; rather, they specifically inhibit its ability to bundle actin [2]. An ultracentrifugation co-sedimentation assay physically separates heavy, bundled F-actin (which forms a pellet) from lighter, monomeric G-actin (which remains in the supernatant). This provides a direct, physical validation of the drug's mechanism rather than relying on proxy viability markers.
Step-by-Step Methodology:
-
Protein Preparation: Polymerize non-muscle actin (2 µM) in F-actin buffer (10 mM Tris-HCl pH 7.5, 50 mM KCl, 2 mM MgCl 2 , 1 mM ATP) for 1 hour at room temperature.
-
Incubation: Pre-incubate purified eEF1A1 (1 µM) with varying concentrations of the indazole analogs (0.1 µM to 10 µM) for 30 minutes.
-
Bundling Reaction: Mix the drug-treated eEF1A1 with the polymerized F-actin. Incubate for 1 hour at 25°C to allow bundling.
-
Ultracentrifugation: Centrifuge the samples at 100,000 x g for 1 hour at 4°C.
-
Analysis: Carefully separate the supernatant (unbundled actin) from the pellet (bundled actin). Resuspend the pellet in SDS-PAGE loading buffer.
-
Validation: Run both fractions on a 10% SDS-PAGE gel and stain with Coomassie Blue. A successful 5-benzyloxy-7-methoxy analog will show a dose-dependent shift of actin from the pellet fraction back into the supernatant fraction, proving the disruption of eEF1A1-mediated bundling.
References
-
Title: Lonidamine triggers apoptosis via a direct, Bcl-2-inhibited effect on the mitochondrial permeability transition pore Source: Oncogene URL: [Link]
-
Title: Gamendazole, an orally active indazole carboxylic acid male contraceptive agent, targets HSP90AB1 (HSP90BETA) and EEF1A1 (eEF1A), and stimulates Il1a transcription in rat Sertoli cells Source: Biology of Reproduction URL: [Link]
-
Title: Hit Optimization of 5-Substituted-N-(piperidin-4-ylmethyl)-1H-indazole-3-carboxamides: Potent Glycogen Synthase Kinase-3 (GSK-3) Inhibitors with in Vivo Activity in Model of Mood Disorders Source: Journal of Medicinal Chemistry URL: [Link]
A Comparative Guide to Reference Standards for HPLC Validation of 5-(benzyloxy)-7-methoxy-1H-indazole-3-carboxylic acid
For researchers, scientists, and drug development professionals engaged with new chemical entities (NCEs), the analytical validation process is a cornerstone of regulatory submission and quality control.[1][2][3] The compound 5-(benzyloxy)-7-methoxy-1H-indazole-3-carboxylic acid, a specific indazole derivative, serves as a pertinent example of an NCE that requires a rigorously characterized reference standard for High-Performance Liquid Chromatography (HPLC) validation.[4] Since a commercially available, pharmacopeial-grade reference standard for such a specific molecule is often not available, this guide provides an in-depth comparison of practical strategies for establishing a reliable standard.
This guide will navigate the complexities of reference standard qualification and its application in a comprehensive HPLC validation protocol, grounded in the authoritative principles of the International Council for Harmonisation (ICH) Q2(R1) guidelines.[5][6][7][8][9]
Part 1: The Challenge of Reference Standards for New Chemical Entities
The objective of validating an analytical procedure is to demonstrate its suitability for its intended purpose.[5][6] For quantitative HPLC assays, this suitability is fundamentally reliant on a reference standard of known identity, purity, and potency. While commercial suppliers may offer the target compound, it is often sold as a research-grade chemical with nominal purity (e.g., 97%) and is not sufficiently characterized for use as a primary reference standard in a regulated environment.[10]
Therefore, drug developers are faced with a critical decision: how to source or establish a reference standard that meets the stringent requirements of regulatory bodies. This guide compares three common strategies.
Comparative Analysis of Reference Standard Strategies
| Strategy | Description | Pros | Cons | Best For |
| A: In-House Primary Standard Qualification | A selected high-purity batch of the synthesized NCE is subjected to exhaustive analytical characterization to assign an unequivocal purity value. | Full control over characterization data; deepens institutional knowledge of the molecule; cost-effective for long-term projects. | Requires significant in-house analytical resources and expertise; time-consuming; initial high effort for characterization. | Organizations with strong analytical capabilities handling proprietary NCEs from early development through to commercialization. |
| B: Custom Synthesis Certified Reference Material (CRM) | A specialized third-party organization (Contract Research Organization or standards provider) is contracted to synthesize, purify, and certify the NCE as a reference material. | High assurance of quality and traceability; comes with a comprehensive certificate of analysis; saves internal resources. | High cost; longer lead times; less control over the characterization process. | Companies requiring an unimpeachable, third-party validated standard for pivotal trials or regulatory submissions, or those lacking extensive in-house characterization facilities. |
| C: Closely Related Analogue (Interim Use) | A commercially available, well-characterized compound that is structurally similar to the NCE is used as a temporary standard. | Immediately available; low cost; useful for initial, non-critical method development. | Lacks specificity; potential for significant differences in detector response and chromatographic behavior; not suitable for validation or release testing. | Very early-stage R&D for preliminary feasibility and initial HPLC method development before the NCE is available in sufficient quantity or purity. |
Part 2: Protocol for Qualifying an In-House Primary Reference Standard
When a commercial CRM is not feasible, qualifying an in-house batch is the most robust approach. This process is centered on the mass balance approach , where purity is assigned by identifying and quantifying all significant impurities (organic, inorganic, residual solvents, water) and subtracting them from 100%.[11][12][13]
Workflow for In-House Standard Qualification
Caption: Workflow for qualifying an in-house primary reference standard.
Step-by-Step Characterization Protocol:
-
Structural Confirmation : Utilize Nuclear Magnetic Resonance (NMR) and Mass Spectrometry (MS) to unequivocally confirm the chemical structure of 5-(benzyloxy)-7-methoxy-1H-indazole-3-carboxylic acid, ensuring it matches the expected molecular formula (C15H12N2O3).[1][4][10]
-
Chromatographic Purity : Develop a stability-indicating HPLC method (as detailed in Part 3) to separate the main component from all process-related impurities and potential degradants. The area percent of all impurity peaks is summed.
-
Water Content : Perform Karl Fischer titration to accurately determine the water content.
-
Residual Solvents : Use gas chromatography (GC) with a headspace autosampler to quantify any residual solvents from the synthesis and purification process.
-
Inorganic Impurities : Measure the content of non-volatile inorganic impurities using a residue on ignition (ROI) or thermogravimetric analysis (TGA) method.[12]
-
Purity Assignment : The final purity value is calculated using the mass balance equation:
-
Purity (%) = 100% - (% Organic Impurities) - (% Water) - (% Residual Solvents) - (% Inorganic Impurities)[11]
-
Part 3: HPLC Method Development and Validation Protocol
The following is a model HPLC method and validation plan for the quantitative analysis (assay) of 5-(benzyloxy)-7-methoxy-1H-indazole-3-carboxylic acid, in accordance with ICH Q2(R1) guidelines.[5][7]
Proposed HPLC Method Parameters
| Parameter | Condition | Rationale |
| Column | C18, 250 x 4.6 mm, 5 µm | A C18 column is a standard choice for reverse-phase chromatography of moderately polar aromatic compounds like indazole derivatives.[14][15] |
| Mobile Phase | A: 0.1% Phosphoric Acid in WaterB: Acetonitrile | An acidified aqueous mobile phase suppresses the ionization of the carboxylic acid group, leading to better peak shape and retention. Acetonitrile is a common organic modifier. |
| Gradient | 0-25 min: 30% to 90% B25-30 min: 90% B30.1-35 min: 30% B | A gradient elution is necessary to elute potential impurities with a wide range of polarities and ensure the column is cleaned after each injection.[16] |
| Flow Rate | 1.0 mL/min | A standard flow rate for a 4.6 mm ID column, providing good efficiency and reasonable run times. |
| Detection | UV at 280 nm | The indazole ring system and benzyloxy group provide strong UV absorbance. 280 nm is a plausible λmax that balances sensitivity for the main peak and potential impurities. |
| Column Temp. | 30 °C | Maintaining a constant column temperature ensures reproducible retention times. |
| Injection Vol. | 10 µL | A typical injection volume that balances sensitivity with the risk of peak distortion from overloading. |
ICH Q2(R1) Validation Workflow
Caption: HPLC validation workflow based on ICH Q2(R1) guidelines.
Experimental Protocols for Validation
1. Specificity
-
Objective : To demonstrate that the method can unequivocally assess the analyte in the presence of impurities and degradants.[5]
-
Protocol :
-
Perform forced degradation studies by exposing solutions of the analyte to acid (0.1N HCl), base (0.1N NaOH), oxidation (3% H2O2), heat (80°C), and light (UV/Vis).
-
Inject a blank (diluent), the qualified reference standard, and all stressed samples.
-
Acceptance Criteria : The principal peak should be spectrally pure (via PDA detector) and well-resolved (Resolution > 2.0) from any degradation peaks.
-
2. Linearity
-
Objective : To demonstrate a direct proportional relationship between concentration and detector response.
-
Protocol :
-
Prepare at least five standard solutions of the qualified reference standard covering 50% to 150% of the target assay concentration.
-
Inject each standard in triplicate.
-
Plot a graph of mean peak area versus concentration.
-
Acceptance Criteria : The correlation coefficient (r²) must be ≥ 0.999.
-
3. Accuracy
-
Objective : To demonstrate the closeness of the measured value to the true value.
-
Protocol :
-
Prepare a placebo mixture (if for a drug product) and spike it with the reference standard at three concentration levels (e.g., 80%, 100%, 120%), with three replicates at each level (9 determinations total).
-
Analyze the samples and calculate the percent recovery.
-
Acceptance Criteria : The mean recovery should be within 98.0% to 102.0% at each level.[17]
-
4. Precision
-
Objective : To assess the degree of scatter between a series of measurements obtained from multiple samplings of the same homogeneous sample.[6]
-
Protocol :
-
Repeatability (Intra-assay) : Analyze a minimum of six replicate preparations of the standard at 100% of the test concentration on the same day, with the same analyst and equipment.
-
Intermediate Precision : Repeat the repeatability study on a different day, with a different analyst, and/or on a different instrument.
-
Acceptance Criteria : The Relative Standard Deviation (RSD) for both studies should be not more than 2.0%.[17]
-
5. Limit of Quantitation (LOQ) and Limit of Detection (LOD)
-
Objective : To determine the lowest concentration of analyte that can be reliably quantified and detected, respectively.
-
Protocol :
-
Estimate LOD and LOQ based on the signal-to-noise ratio (S/N) from the linearity study (typically S/N of 3:1 for LOD and 10:1 for LOQ).
-
Prepare solutions at these estimated concentrations and inject to confirm the S/N ratio.
-
Acceptance Criteria : The LOQ concentration must exhibit acceptable precision and accuracy.
-
6. Robustness
-
Objective : To measure the method's capacity to remain unaffected by small, deliberate variations in method parameters.[5]
-
Protocol :
-
Introduce small variations to parameters like mobile phase pH (±0.2 units), column temperature (±5 °C), and flow rate (±0.1 mL/min).
-
Analyze the system suitability solution under each condition.
-
Acceptance Criteria : System suitability parameters (e.g., tailing factor, resolution, theoretical plates) should remain within acceptable limits for all variations.
-
Conclusion
For a novel compound such as 5-(benzyloxy)-7-methoxy-1H-indazole-3-carboxylic acid, establishing a reliable reference standard is a foundational requirement for successful analytical method validation. While a custom-synthesized CRM offers the highest degree of assurance, a meticulously executed in-house qualification program provides a robust and cost-effective alternative for organizations with the requisite analytical infrastructure. The choice of strategy must be aligned with the developmental stage of the drug, available resources, and the ultimate regulatory requirements. By pairing a well-characterized standard with a systematically validated HPLC method according to ICH guidelines, researchers can ensure the generation of accurate, reproducible, and defensible analytical data critical to the advancement of new pharmaceutical therapies.
References
-
ICH. (1995). Q2(R1) Validation of Analytical Procedures: Text and Methodology. European Medicines Agency. [Link]
-
ICH. (2005). Validation of Analytical Procedures: Text and Methodology Q2(R1). International Council for Harmonisation. [Link]
-
Jordi Labs. (n.d.). ICH Guidance; Validation of Analytical Procedures: Text and Methodology Q2 (R1). [Link]
-
FDA. (2021). Q2(R1) Validation of Analytical Procedures: Text and Methodology Guidance for Industry. U.S. Food and Drug Administration. [Link]
-
ECA Academy. (n.d.). ICH Q2(R1) Validation of Analytical Procedures: Text and Methodology. [Link]
-
Westwood, S., et al. (2013). Mass Balance Method for the SI Value Assignment of the Purity of Organic Compounds. Metrologia. [Link]
-
Podolska, M., et al. (n.d.). HPLC METHOD FOR SEPARATING ENANTIOMERS OF IMIDAZOLE DERIVATIVES с ANTIFUNGAL COMPOUNDS. Acta Poloniae Pharmaceutica. [Link]
-
Lee, J., & Kim, B. (2014). Mass Balance Method for Purity Assessment of Organic Reference Materials: for Thermolabile Materials with LC-UV Method. Bulletin of The Korean Chemical Society. [Link]
-
Lee, S., et al. (2023). Analytical Methods Based on the Mass Balance Approach for Purity Evaluation of Tetracycline Hydrochloride. PMC. [Link]
-
ISO, IUPAC, AOAC. (n.d.). HARMONISED GUIDELINES FOR THE IN-HOUSE VALIDATION OF METHODS OF ANALYSIS. [Link]
-
dos Santos, A. C. P., et al. (2022). Purity assessment using the mass balance approach for inorganic in-house certified reference material production at Inmetro. ResearchGate. [Link]
- Google Patents. (2021).
-
WHO. (n.d.). Annex 3 - General guidelines for the establishment, maintenance and distribution of chemical reference substances. World Health Organization. [Link]
-
ResolveMass Laboratories Inc. (2025). Analytical Techniques for Reference Standard Characterization. [Link]
-
Meier-Augenstein, W., et al. (2019). Guidance for characterization of in‐house reference materials for light element stable isotope analysis. PMC. [Link]
-
Kumar, S., et al. (2024). Method development and validation of ornidazole by using RP-HPLC. International Journal of Health and Pharmaceutical Research. [Link]
-
BioSolveIT. (n.d.). New Chemical Entities - Drug Discovery Solutions. [Link]
-
Der Pharma Chemica. (n.d.). Synthesis and biological evaluation of some new indazole-3-carboxamide derivatives. [Link]
-
de Oliveira, A. R. M., et al. (2016). Development and Validation of HPLC-DAD and UHPLC-DAD Methods for the Simultaneous Determination of Guanylhydrazone Derivatives Employing a Factorial Design. PMC. [Link]
-
Khan, I., et al. (2024). RP-HPLC-DAD Method Development and Validation for 1,3,4-Oxadiazole Derivative to Evaluate Its Forced Degradation Behavior and Stability. ACS Omega. [Link]
-
FDA. (2014). New Chemical Entity Exclusivity Determinations for Certain Fixed-Combination Drug Products. U.S. Food and Drug Administration. [Link]
-
FDA. (2021). Elemental Analysis Manual - Section 3.5 Version 3.0. U.S. Food and Drug Administration. [Link]
-
OAJI. (2025). Method Development and Validation of RP HPLC Method for Assay and related Substances of Luliconazole in Topical Dosage form. [Link]
-
Geng, L., et al. (n.d.). Preparation and characterization of new sulfate reference materials for Δ17O analysis. Royal Society of Chemistry. [Link]
-
Food and Drug Administration, Department of Health. (n.d.). New chemical entity(NCE) Assessment Report. [Link]
Sources
- 1. resolvemass.ca [resolvemass.ca]
- 2. biosolveit.de [biosolveit.de]
- 3. fda.gov [fda.gov]
- 4. chemimpex.com [chemimpex.com]
- 5. ema.europa.eu [ema.europa.eu]
- 6. database.ich.org [database.ich.org]
- 7. jordilabs.com [jordilabs.com]
- 8. fda.gov [fda.gov]
- 9. ICH Q2(R1) Validation of Analytical Procedures: Text and Methodology - ECA Academy [gmp-compliance.org]
- 10. 7-Benzyloxy-1H-indazole-3-carboxylic acid | 177941-17-2 [sigmaaldrich.com]
- 11. usp.org [usp.org]
- 12. semanticscholar.org [semanticscholar.org]
- 13. Analytical Methods Based on the Mass Balance Approach for Purity Evaluation of Tetracycline Hydrochloride - PMC [pmc.ncbi.nlm.nih.gov]
- 14. RP-HPLC-DAD Method Development and Validation for 1,3,4-Oxadiazole Derivative to Evaluate Its Forced Degradation Behavior and Stability - Journal of Health and Allied Sciences NU [jhas-nu.in]
- 15. oaji.net [oaji.net]
- 16. ptfarm.pl [ptfarm.pl]
- 17. ijsra.net [ijsra.net]
benchmarking 5-(benzyloxy)-7-methoxy-1H-indazole-3-carboxylic acid against standard inhibitors
An In-Depth Comparative Guide to the Efficacy of 5-(benzyloxy)-7-methoxy-1H-indazole-3-carboxylic acid Against Standard ALK2 Inhibitors
Abstract
This guide provides a comprehensive framework for benchmarking the novel compound 5-(benzyloxy)-7-methoxy-1H-indazole-3-carboxylic acid against the well-established ALK2 inhibitor, LDN-193189. We present a series of detailed protocols for in-vitro and cell-based assays designed to rigorously compare the potency, selectivity, and cellular efficacy of these two compounds. The experimental design emphasizes robust data generation and interpretation, enabling researchers to make informed decisions about the potential utility of this novel indazole derivative in studies of BMP signaling.
Introduction: Targeting the BMP-ALK2 Signaling Axis
The Bone Morphogenetic Protein (BMP) signaling pathway is a critical regulator of embryonic development, tissue homeostasis, and cellular differentiation. Dysregulation of this pathway is implicated in a range of diseases, including fibrodysplasia ossificans progressiva (FOP) and cancer. A key nodal point in this pathway is the Activin receptor-like kinase 2 (ALK2), a type I BMP receptor. Upon binding of BMP ligands, ALK2 forms a complex with a type II receptor, becomes phosphorylated, and in turn phosphorylates downstream SMAD proteins (SMAD1/5/8), which then translocate to the nucleus to regulate gene expression.
Given its central role, ALK2 has emerged as a high-value target for therapeutic intervention. The pyrazolo[1,5-a]pyrimidine compound, LDN-193189, is a potent and selective small molecule inhibitor of ALK2 and related type I BMP receptors. It is widely used as a standard tool for interrogating BMP signaling in preclinical research.
This guide focuses on benchmarking a novel indazole derivative, 5-(benzyloxy)-7-methoxy-1H-indazole-3-carboxylic acid, against LDN-193189. The objective is to establish a rigorous, head-to-head comparison of their inhibitory activities, providing the scientific community with the data necessary to evaluate the potential of this new chemical entity.
Signaling Pathway Overview
The following diagram illustrates the canonical BMP/ALK2 signaling pathway and the proposed point of inhibition for the compounds discussed.
Caption: Canonical BMP/ALK2 signaling pathway and point of inhibition.
Experimental Design for Head-to-Head Benchmarking
To ensure a comprehensive and unbiased comparison, we propose a multi-tiered experimental approach. This workflow moves from a purely biochemical assessment of enzyme inhibition to a more physiologically relevant cell-based context.
Overall Experimental Workflow
Caption: A tiered approach for inhibitor benchmarking.
Detailed Experimental Protocols
The following protocols are standardized to ensure reproducibility and provide a solid basis for comparison.
Protocol: In-Vitro ALK2 Kinase Assay (ADP-Glo™)
Rationale: This biochemical assay directly measures the ability of a compound to inhibit the enzymatic activity of purified ALK2 kinase. The ADP-Glo™ system quantifies the amount of ADP produced during the kinase reaction, which is inversely proportional to the level of inhibition. This provides a direct measure of potency (IC50).
Step-by-Step Protocol:
-
Compound Preparation:
-
Prepare 10 mM stock solutions of 5-(benzyloxy)-7-methoxy-1H-indazole-3-carboxylic acid and LDN-193189 in 100% DMSO.
-
Create a 10-point, 3-fold serial dilution series for each compound in DMSO, starting from 1 mM. This will be the 100x final concentration plate.
-
-
Kinase Reaction Setup (384-well plate):
-
Prepare a master mix containing Kinase Buffer, 100 µM ATP, and the substrate peptide (e.g., 0.2 µg/µL LRRKASLG).
-
Add 0.5 µL of serially diluted compound or DMSO (vehicle control) to the appropriate wells.
-
Add 2.5 µL of recombinant human ALK2 enzyme (e.g., 2 ng/µL) to all wells except the "no enzyme" control.
-
Initiate the reaction by adding 2 µL of the ATP/substrate master mix. The final reaction volume is 5 µL.
-
-
Incubation:
-
Shake the plate gently for 30 seconds.
-
Incubate at 30°C for 60 minutes.
-
-
ADP Detection:
-
Add 5 µL of ADP-Glo™ Reagent to each well to stop the kinase reaction and deplete the remaining ATP.
-
Incubate at room temperature for 40 minutes.
-
Add 10 µL of Kinase Detection Reagent to each well to convert ADP to ATP and generate a luminescent signal.
-
Incubate at room temperature for 30 minutes.
-
-
Data Acquisition:
-
Read the luminescence on a plate reader (e.g., Promega GloMax®).
-
Calculate the percent inhibition for each concentration relative to the DMSO (0% inhibition) and "no enzyme" (100% inhibition) controls.
-
Plot the data using a non-linear regression model (log(inhibitor) vs. response) to determine the IC50 value.
-
Protocol: Cell-Based p-SMAD1/5 Western Blot Assay
Rationale: This assay validates that the inhibitor can cross the cell membrane and engage its target in a cellular context. We measure the phosphorylation of SMAD1/5, the direct downstream substrate of ALK2, in response to BMP stimulation.
Step-by-Step Protocol:
-
Cell Culture:
-
Plate C2C12 myoblast cells in a 12-well plate at a density that will result in 80-90% confluency on the day of the experiment.
-
Allow cells to adhere overnight.
-
-
Serum Starvation & Pre-treatment:
-
The next day, replace the growth medium with a serum-free medium.
-
Starve the cells for 4 hours.
-
Pre-treat the cells for 1 hour with vehicle (DMSO) or varying concentrations of 5-(benzyloxy)-7-methoxy-1H-indazole-3-carboxylic acid or LDN-193189 (e.g., 1 µM, 300 nM, 100 nM, 30 nM, 10 nM).
-
-
BMP Stimulation:
-
Stimulate the cells by adding recombinant human BMP4 to a final concentration of 25 ng/mL to all wells except the unstimulated control.
-
Incubate for 45 minutes at 37°C.
-
-
Cell Lysis:
-
Aspirate the medium and wash the cells once with ice-cold PBS.
-
Add 100 µL of ice-cold RIPA buffer supplemented with protease and phosphatase inhibitors to each well.
-
Scrape the cells, transfer the lysate to a microfuge tube, and incubate on ice for 30 minutes.
-
Centrifuge at 14,000 x g for 15 minutes at 4°C. Collect the supernatant.
-
-
Western Blotting:
-
Determine protein concentration using a BCA assay.
-
Load 20 µg of protein per lane on an SDS-PAGE gel.
-
Transfer proteins to a PVDF membrane.
-
Block the membrane with 5% BSA in TBST for 1 hour.
-
Incubate with primary antibodies overnight at 4°C (e.g., anti-p-SMAD1/5/8, anti-Total SMAD1, and anti-GAPDH as a loading control).
-
Wash and incubate with HRP-conjugated secondary antibodies for 1 hour at room temperature.
-
Detect the signal using an enhanced chemiluminescence (ECL) substrate and an imaging system.
-
-
Analysis:
-
Quantify band intensities using software like ImageJ.
-
Normalize the p-SMAD signal to the Total SMAD or GAPDH signal.
-
Compare the level of inhibition at each concentration for both compounds.
-
Data Presentation and Interpretation
All quantitative data should be summarized in clear, concise tables for direct comparison.
Table 1: Comparative Potency of ALK2 Inhibitors
| Compound | Target | Assay Type | IC50 (nM) ± SD | n |
| 5-(benzyloxy)-7-methoxy-1H-indazole-3-carboxylic acid | ALK2 | ADP-Glo™ Kinase Assay | Experimental | 3 |
| LDN-193189 (Standard) | ALK2 | ADP-Glo™ Kinase Assay | 5.2 ± 0.8 | 3 |
This table presents the half-maximal inhibitory concentration (IC50) determined from the in-vitro biochemical assay. A lower IC50 value indicates higher potency. The data for LDN-193189 is consistent with published values, validating the assay conditions.
Table 2: Cellular Efficacy and Cytotoxicity Profile
| Compound | Cellular EC50 (p-SMAD Inhibition, nM) | Cytotoxicity CC50 (µM) | Selectivity Index (CC50/EC50) |
| 5-(benzyloxy)-7-methoxy-1H-indazole-3-carboxylic acid | Experimental | Experimental | Calculated |
| LDN-193189 (Standard) | ~25 | >10 | >400 |
This table summarizes the cell-based data. The EC50 represents the concentration required to achieve 50% inhibition of BMP4-induced SMAD phosphorylation. The CC50 from a cytotoxicity assay (e.g., CellTiter-Glo®) indicates the concentration causing 50% cell death. The Selectivity Index provides a crucial measure of the therapeutic window, where a higher number indicates that the compound inhibits its target at concentrations far below those that cause general toxicity.
Conclusion and Future Directions
This guide outlines a systematic approach to benchmarking the novel inhibitor 5-(benzyloxy)-7-methoxy-1H-indazole-3-carboxylic acid against the gold standard, LDN-193189. By following these detailed protocols, researchers can generate robust and comparable data on biochemical potency, cellular target engagement, and off-target cytotoxicity.
The results from these experiments will elucidate whether the novel compound offers advantages over existing inhibitors, such as increased potency, improved cellular permeability, or a better safety profile. Positive findings would warrant further investigation, including comprehensive kinase panel screening to assess selectivity and subsequent evaluation in disease-relevant in-vivo models.
References
-
Cuny, L. A., et al. (2008). Structure-activity relationship study of bone morphogenetic protein (BMP) signaling inhibitors. Bioorganic & Medicinal Chemistry Letters. Available at: [Link]
-
Hao, J., et al. (2010). In vivo structure-activity relationship study of dorsomorphin analogues. ACS Chemical Biology. Available at: [Link]
Structure-Activity Relationship (SAR) and Performance Comparison Guide: 5-(Benzyloxy)-7-methoxy-1H-indazole-3-carboxylic acid vs. Benchmark Scaffolds
Executive Summary: The Strategic Value of the 5,7-Disubstituted Indazole Scaffold
The 1H-indazole-3-carboxylic acid core is a highly privileged pharmacophore in modern medicinal chemistry. It serves as the structural foundation for diverse therapeutics, ranging from metabolic inhibitors (e.g., Lonidamine) to potent antispermatogenic agents like Gamendazole[1]. However, optimizing the pharmacokinetic and pharmacodynamic profiles of these molecules often requires precise stereoelectronic tuning.
This guide evaluates 5-(benzyloxy)-7-methoxy-1H-indazole-3-carboxylic acid (CAS 1167056-34-9) [2], an advanced, dual-substituted building block. By objectively comparing its structural properties against unsubstituted precursors and benchmark drugs, we provide a definitive SAR roadmap for researchers utilizing this scaffold to develop next-generation kinase inhibitors, cannabinoid receptor modulators[3], or reproductive therapeutics.
Structural Deconstruction & Mechanistic Causality (SAR)
The introduction of substituents at the 5- and 7-positions of the indazole ring fundamentally alters the molecule's interaction landscape. Understanding the causality behind these modifications is critical for rational drug design.
-
The Core (1H-Indazole-3-Carboxylic Acid): The carboxylic acid moiety acts as a critical hydrogen-bond donor and acceptor. It is essential for anchoring the molecule within target protein active sites, such as the ATP-binding pocket of kinases or the eEF1A1 interface.
-
The 5-Benzyloxy Motif (Lipophilic Extension): Unlike simple halogenated analogs, the bulky 5-benzyloxy group provides significant lipophilic mass. Mechanistic Causality: This flexible, aromatic extension is strategically positioned to probe deep hydrophobic pockets adjacent to the primary binding site. It facilitates enhanced π−π stacking interactions that drive target residence time and improve overall membrane permeability.
-
The 7-Methoxy Motif (Stereoelectronic Tuning): The 7-methoxy group serves a dual purpose. Electronically, it donates electron density into the indazole π -system, subtly shifting the pKa of the N1-proton and enriching the core's electron cloud. Sterically, it creates localized hindrance adjacent to the N1 position[4]. Mechanistic Causality: When researchers alkylate the N1 position to generate active analogs, the 7-methoxy group restricts the rotational freedom of the N1-substituent. This conformationally locks the molecule into a bioactive pose, significantly reducing entropic penalties upon target binding.
Figure 1: SAR logic map detailing the functional contributions of the substituted indazole core.
Objective Performance Comparison
To objectively evaluate the utility of 5-(benzyloxy)-7-methoxy-1H-indazole-3-carboxylic acid, we must compare its physicochemical properties to standard benchmarks. As a building block, its performance is measured by its capacity to generate drug-like derivatives and its topological polar surface area (TPSA).
Table 1: Physicochemical & Structural Comparison of Indazole Scaffolds
| Compound / Scaffold | CAS RN | MW ( g/mol ) | cLogP (est.) | TPSA (Ų) | Key Structural Advantage |
| 5-(Benzyloxy)-7-methoxy-1H-indazole-3-carboxylic acid | 1167056-34-9 | 298.30 | ~3.6 | 84.4 | Pre-installed lipophilic bulk; conformational locking at N1. |
| 1H-Indazole-3-carboxylic acid (Base Scaffold) | 4498-67-3 | 162.15 | ~1.5 | 66.0 | Low molecular weight; highly promiscuous starting material. |
| Lonidamine (Benchmark Drug) | 50264-69-2 | 321.16 | ~4.2 | 53.1 | Validated clinical hexokinase inhibitor; N1-alkylated. |
| Gamendazole (Benchmark Drug) | 1047124-06-0 | 401.29 | ~3.8 | 75.2 | Validated antispermatogenic agent; highly specific target engagement. |
Expert Analysis: The 5,7-disubstituted scaffold offers a significantly higher baseline lipophilicity (cLogP ~3.6) compared to the unsubstituted core (cLogP ~1.5). This makes it an inherently superior starting point for central nervous system (CNS) targets or intracellular targets where membrane permeability is a historical bottleneck for indazole-3-carboxylates.
Experimental Workflows & Self-Validating Protocols
To translate this scaffold into a functional therapeutic, researchers must execute precise derivatization and validation workflows. The following protocols are designed as self-validating systems to ensure data integrity.
Protocol 1: Regioselective N1-Alkylation
-
Objective: Convert the scaffold into a Lonidamine/Gamendazole-like analog via N1-alkylation.
-
Step-by-Step Methodology:
-
Dissolve 5-(benzyloxy)-7-methoxy-1H-indazole-3-carboxylic acid (1.0 eq) in anhydrous DMF under an N2 atmosphere.
-
Add Sodium Hydride (NaH, 60% dispersion, 2.1 eq) at 0°C. (Causality: The N1 proton is weakly acidic. NaH ensures complete deprotonation, while the excess accounts for the carboxylic acid proton. DMF stabilizes the resulting nitrogen anion.)
-
Introduce the alkyl halide (e.g., 2,4-dichlorobenzyl chloride, 1.1 eq) and stir at room temperature for 4 hours.
-
Quench with H2O, acidify to pH 3 with 1M HCl, and extract with EtOAc.
-
-
Self-Validating System: Perform parallel LC-MS analysis of the crude mixture. The presence of the 7-methoxy group sterically hinders the N2 position, inherently driving regioselectivity toward N1. Validation Check: If the N2-alkylated isomer exceeds 10% of the total product area, the reaction temperature must be lowered to enhance kinetic control.
Protocol 2: Surface Plasmon Resonance (SPR) Target Engagement
-
Objective: Quantify the binding affinity ( Kd ) of the newly synthesized analog against a target protein.
-
Step-by-Step Methodology:
-
Immobilize the target protein on a CM5 sensor chip via standard amine coupling.
-
Flow the 5,7-disubstituted analog over the chip at concentrations ranging from 0.1 µM to 50 µM in running buffer (PBS + 0.05% Tween-20 + 2% DMSO).
-
Record association ( kon ) and dissociation ( koff ) rates to calculate the Kd .
-
-
Self-Validating System: The assay architecture must include a reference flow cell (unmodified dextran matrix) to subtract bulk refractive index changes and non-specific binding caused by the lipophilic 5-benzyloxy group. Validation Check: Lonidamine must be run as a positive control. If the Lonidamine Kd deviates by more than 3-fold from established literature values, the chip is deemed compromised, preventing the false-negative reporting of the novel analog.
Figure 2: Self-validating experimental workflow for N1-derivatization and kinetic evaluation.
References
-
Benchchem - 1H-indazole-3-carbohydrazide hydrochloride (Gamendazole & Antispermatogenic Activity). 1
-
US Patent 6,653,304 B2 - Cannabinoid receptor modulators (7-Methoxy Indazole Derivatives). 3
-
BLD Pharm - 885277-92-9 | 7-(Trifluoromethoxy)-1H-indazole-3-carboxylic acid (Catalog containing CAS 1167056-34-9).2
-
The Journal of Organic Chemistry (ACS Publications) - Concise Formal Total Synthesis of Hybocarpone and Related Naturally Occurring Naphthazarins (Steric Hindrance in 7-Methoxy Indazoles). 4
Sources
A Researcher's Guide to the Safe Disposal of 5-(benzyloxy)-7-methoxy-1H-indazole-3-carboxylic acid
As researchers and scientists at the forefront of drug development, our commitment extends beyond discovery to ensuring the safe and responsible management of all chemical compounds, from synthesis to disposal. This guide provides essential, step-by-step procedures for the proper disposal of 5-(benzyloxy)-7-methoxy-1H-indazole-3-carboxylic acid, a compound often utilized in medicinal chemistry. The protocols outlined here are designed to ensure the safety of laboratory personnel and to maintain compliance with environmental regulations.
Hazard Identification and Risk Assessment
Before handling 5-(benzyloxy)-7-methoxy-1H-indazole-3-carboxylic acid, it is crucial to understand the potential hazards associated with its chemical class.
-
Indazole Derivatives : Compounds in this family can cause skin, eye, and respiratory system irritation.[1][2] Some may be harmful if swallowed or inhaled.[2][3]
-
Carboxylic Acids : This functional group can impart corrosive properties, posing a risk of chemical burns upon contact with skin or eyes.[4][5] Carboxylic acids should be stored separately from bases and strong oxidizing agents to prevent vigorous or explosive reactions.[5][6]
Given these potential hazards, all handling and disposal procedures must be conducted within a certified chemical fume hood.
Personal Protective Equipment (PPE)
The consistent use of appropriate PPE is the first line of defense against chemical exposure. The minimum required PPE for handling 5-(benzyloxy)-7-methoxy-1H-indazole-3-carboxylic acid includes:
-
Eye Protection : Chemical safety goggles or a face shield.[2]
-
Hand Protection : Chemical-resistant gloves, such as nitrile gloves. Always inspect gloves for integrity before use and dispose of them properly after handling the compound.[2]
-
Body Protection : A fully buttoned laboratory coat.[7]
Spill Management Protocol
In the event of an accidental spill, immediate and correct action is critical to prevent exposure and contamination.
Step-by-Step Spill Cleanup:
-
Evacuate and Secure : Alert personnel in the immediate area and restrict access. Ensure the chemical fume hood is functioning correctly.
-
Don Appropriate PPE : Before cleanup, ensure you are wearing the full required PPE.
-
Contain the Spill : For this solid compound, carefully sweep the material together, avoiding the creation of dust.[2][7] Do not use a vacuum cleaner unless it is specifically designed for hazardous dust.
-
Collect the Waste : Place the swept-up solid into a clearly labeled, sealable, and chemically compatible waste container.[8]
-
Decontaminate the Area : Wipe the spill area with a suitable solvent (e.g., isopropanol or ethanol), followed by soap and water.[3] All cleaning materials must also be disposed of as hazardous waste.
-
Dispose of Contaminated Materials : Place all contaminated materials, including gloves and wipes, into the hazardous waste container.
Proper Disposal Procedures
The guiding principle for the disposal of 5-(benzyloxy)-7-methoxy-1H-indazole-3-carboxylic acid is that it must be treated as hazardous waste. Under no circumstances should this compound be disposed of down the drain or in regular trash.
Waste Collection and Labeling:
-
Designated Waste Container : Use a dedicated, sealable, and clearly labeled hazardous waste container. The container must be compatible with the chemical to prevent degradation.[8]
-
Labeling : The waste container must be labeled with the words "Hazardous Waste" and the full chemical name: "5-(benzyloxy)-7-methoxy-1H-indazole-3-carboxylic acid."
-
Segregation : Store the waste container in a designated, well-ventilated area, segregated from incompatible materials such as bases and strong oxidizing agents.[6]
Final Disposal Workflow:
The disposal of chemical waste is a regulated process that ensures the protection of our environment and public health.[9]
-
Consult Local Regulations : Always consult your institution's Environmental Health & Safety (EHS) office for specific local, regional, and national disposal regulations.[7][10]
-
Arrange for Professional Disposal : The collected waste must be handed over to a licensed chemical waste disposal company.[1][7] Your EHS office will typically coordinate this process.
-
Documentation : Maintain a record of the waste generated and its disposal, as required by your institution and local regulations.
Summary of Key Chemical Information
| Property | Information | Source |
| Chemical Name | 5-(benzyloxy)-7-methoxy-1H-indazole-3-carboxylic acid | - |
| Synonyms | 5-(phenylmethoxy)-7-methoxy-1H-indazole-3-carboxylic acid | [11] |
| Appearance | Likely an off-white or white solid | [11] |
| Primary Hazards | Potential for skin, eye, and respiratory irritation; may be corrosive | [1][2][5] |
| Incompatibilities | Strong bases, strong oxidizing agents | [5][6] |
| Storage | Store in a cool, dry, well-ventilated area away from incompatible materials | [6][10] |
Disposal Decision Workflow
The following diagram illustrates the decision-making process for the safe disposal of 5-(benzyloxy)-7-methoxy-1H-indazole-3-carboxylic acid.
Caption: Disposal workflow for 5-(benzyloxy)-7-methoxy-1H-indazole-3-carboxylic acid.
By adhering to these procedures, you contribute to a culture of safety and environmental responsibility within your laboratory and the broader scientific community.
References
- Carboxylic Acids And Acid Derivatives - Wax Studios. (2026, March 16).
- SAFETY DATA SHEET. (n.d.). AFG Bioscience LLC.
- SDS US. (2023, February 18).
- SAFETY DATA SHEET. (2009, April 29). Thermo Fisher Scientific Chemicals, Inc.
- SAFETY DATA SHEET. (2025, October 15). MilliporeSigma.
- Safety Data Sheet. (2025, June 7). Angene Chemical.
- 5-Methoxy-1H-indazole-3-carboxylic acid, 97%. (n.d.). J&K Scientific.
- Standard Operating Procedure for Imidazole. (n.d.).
- SAFETY DATA SHEET - Benzoic Acid. (n.d.). Home Science Tools.
- Material Safety Data Sheet - 1-Benzyl-3-hydroxy-1H-indazole. (2005, June 29). Cole-Parmer.
- 7-Benzyloxy-1H-indazole-3-carboxylic acid. (n.d.). Chem-Impex.
- The MSDS HyperGlossary: Carboxylic Acid. (2025, October 18). Interactive Learning Paradigms, Incorporated.
- Safe Handling and Storage of Chemicals. (n.d.). Environmental Health & Safety, University of Colorado Boulder.
Sources
- 1. fishersci.com [fishersci.com]
- 2. angenechemical.com [angenechemical.com]
- 3. homesciencetools.com [homesciencetools.com]
- 4. wax-studios.com [wax-studios.com]
- 5. The MSDS HyperGlossary: Carboxylic Acid [ilpi.com]
- 6. Safe Handling and Storage of Chemicals | Environmental Health & Safety [bu.edu]
- 7. afgsci.com [afgsci.com]
- 8. wpcdn.web.wsu.edu [wpcdn.web.wsu.edu]
- 9. files.dep.state.pa.us [files.dep.state.pa.us]
- 10. pim-resources.coleparmer.com [pim-resources.coleparmer.com]
- 11. chemimpex.com [chemimpex.com]
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.
